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  • Product: (R)-Piperazine-2-carboxylic acid dihydrochloride
  • CAS: 126330-90-3

Core Science & Biosynthesis

Foundational

Technical Guide: (R)-Piperazine-2-carboxylic Acid Dihydrochloride

Executive Summary (R)-Piperazine-2-carboxylic acid dihydrochloride is a critical chiral building block in modern medicinal chemistry, serving as a conformationally constrained, non-proteinogenic amino acid scaffold. Dist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Piperazine-2-carboxylic acid dihydrochloride is a critical chiral building block in modern medicinal chemistry, serving as a conformationally constrained, non-proteinogenic amino acid scaffold. Distinguished by its six-membered ring containing two nitrogen atoms, it functions as a proline surrogate with enhanced hydrophilicity and hydrogen-bonding potential.

This guide provides a technical deep-dive for drug development professionals, focusing on its utility in synthesizing NMDA receptor antagonists, protease inhibitors, and peptidomimetics. We analyze its chemical stability, industrial synthesis via optical resolution, and specific handling protocols required to mitigate its hygroscopic nature.

Chemical Identity & Physical Properties

Unlike its free zwitterionic form, the dihydrochloride salt offers superior stability and solubility, making it the preferred form for storage and synthetic applications.

Core Data
PropertySpecification
Chemical Name (2R)-Piperazine-2-carboxylic acid dihydrochloride
CAS Number 126330-90-3 (Specific to (R)-2HCl form)
Related CAS 3022-15-9 (Racemate 2HCl); 133525-05-0 (Free Acid)
Molecular Formula C₅H₁₀N₂O₂[1][2][3][4][5] · 2HCl
Molecular Weight 203.07 g/mol
Chirality (R)-Enantiomer
Appearance White to off-white crystalline powder
Solubility Highly soluble in water (>50 mg/mL); Insoluble in non-polar organics
Stereochemical Significance

The (R)-configuration at the C2 position is crucial for biological activity. In NMDA receptor antagonism, the spatial arrangement of the carboxylic acid relative to the secondary amines dictates binding affinity to the glutamate site on the GluN2 subunit. In peptidomimetics, the (R)-isomer induces a specific backbone curvature (turn mimetic) distinct from the natural (S)-proline geometry.

Synthesis & Manufacturing Routes

The industrial production of (R)-Piperazine-2-carboxylic acid dihydrochloride typically avoids expensive asymmetric hydrogenation in favor of a robust reduction-resolution pathway.

Industrial Workflow (Resolution Route)
  • Hydrogenation: Pyrazine-2-carboxylic acid is reduced using Pd/C or Rh/C catalysts under high pressure to yield racemic piperazine-2-carboxylic acid.

  • Salt Formation: The racemate is converted to a salt to facilitate resolution.

  • Optical Resolution: A chiral resolving agent (commonly (L)-Tartaric acid or camphor sulfonic acid derivatives) is used to selectively crystallize the desired enantiomer.

  • Acidification: The resolved tartrate salt is hydrolyzed with HCl to yield the final dihydrochloride product.

Synthetic Pathway Diagram

Synthesis Start Pyrazine-2-carboxylic Acid Step1 Catalytic Hydrogenation (H2, Pd/C, 50 psi) Start->Step1 Reduction Inter Racemic Piperazine-2-COOH Step1->Inter Yields Racemate Step2 Optical Resolution (w/ L-Tartaric Acid) Inter->Step2 Crystallization Final (R)-Piperazine-2-COOH Dihydrochloride Step2->Final HCl Hydrolysis

Figure 1: Standard industrial synthesis involving reduction of the aromatic pyrazine precursor followed by classical optical resolution.

Applications in Drug Discovery[7][8][9][10]

NMDA Receptor Antagonism

(R)-Piperazine-2-carboxylic acid is a pharmacophore fragment in competitive NMDA antagonists. It mimics the glutamate agonist but, due to the ring constraint, locks the amino and carboxyl groups in an orientation that binds the receptor without activating it.

  • Mechanism: Binds to the agonist recognition site on the GluN2 subunit.

  • Advantage: The piperazine ring allows for N4-functionalization (e.g., adding phosphonate groups) to create high-affinity antagonists like CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid).

Peptidomimetics & Constrained Scaffolds

In peptide chemistry, this molecule acts as a "Next-Generation Proline."

  • Beta-Turn Inducer: When incorporated into a peptide chain, the rigid ring structure forces the backbone into a specific turn conformation, stabilizing secondary structures.

  • Protease Stability: The non-natural structure resists enzymatic degradation by proteases that typically cleave natural peptide bonds.

  • Library Synthesis: The secondary amine at position 4 (N4) is highly nucleophilic, allowing for facile diversification via reductive amination or amide coupling to create large combinatorial libraries.

Biopolymer Functionalization

Recent applications involve grafting this moiety onto chitosan backbones. The resulting Piperazine-Biopolymers show high efficacy in CO₂ capture due to the cooperative basicity of the piperazine nitrogens and the carboxylic acid's ability to interact with polar adsorbates.

Experimental Protocols

Handling & Storage (Critical)

The dihydrochloride salt is hygroscopic . Exposure to atmospheric moisture causes the formation of a sticky gum, complicating accurate weighing and stoichiometry.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccators are mandatory for long-term storage.

  • Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh quickly or use a glovebox for precise analytical work.

Analytical Method: HPLC Purity Check

Because the molecule lacks a strong UV chromophore (no aromatic rings), standard UV detection at 254 nm is ineffective. Use CAD (Charged Aerosol Detection) or derivatization.

Protocol: Pre-column Derivatization (FMOC-Cl Method)

  • Sample Prep: Dissolve 10 mg of (R)-Piperazine-2-COOH · 2HCl in 1 mL borate buffer (pH 9.0).

  • Derivatization: Add 1 mL of FMOC-Cl solution (in acetonitrile). Vortex and incubate at RT for 10 mins.

  • Quench: Add adamantanamine to scavenge excess FMOC-Cl.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

    • Mobile Phase: A: 0.1% TFA in Water / B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 mins.

    • Detection: UV at 265 nm (detecting the FMOC tag).

Workflow: N4-Selective Functionalization

To utilize the scaffold in drug design, one often needs to functionalize the N4 nitrogen while leaving the N1 (alpha-amino) and Carboxyl groups protected or free.

Functionalization Start (R)-Piperazine-2-COOH · 2HCl Step1 Copper(II) Chelation (Protects N1 & COOH) Start->Step1 CuSO4 / NaOH Complex Cu(II)-Complex Intermediate Step1->Complex Step2 N4-Acylation / Alkylation (Electrophile R-X) Complex->Step2 Selective Reaction at N4 Step3 Decomplexation (EDTA or H2S) Step2->Step3 Product N4-Substituted-(R)-Piperazine-2-COOH Step3->Product Final Product

Figure 2: The "Copper Complex" method allows selective functionalization of the distal N4 nitrogen by temporarily masking the amino-acid functionality (N1/COOH) in a chelate.

References

  • PubChem. (R)-Piperazine-2-carboxylic acid dihydrochloride (Compound CID 12680090). National Library of Medicine. [Link]

  • Micklatcher, M. et al. Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors. PubMed Central. [Link]

  • Aidic. Biopolymer Modified with Piperazine-2-Carboxylic Acid for Carbon Dioxide Adsorption. Chemical Engineering Transactions.[6] [Link]

Sources

Exploratory

(R)-Piperazine-2-carboxylic acid dihydrochloride structure and stereochemistry

An In-depth Technical Guide to (R)-Piperazine-2-carboxylic Acid Dihydrochloride: Structure, Stereochemistry, and Applications Introduction (R)-Piperazine-2-carboxylic acid dihydrochloride is a chiral heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-Piperazine-2-carboxylic Acid Dihydrochloride: Structure, Stereochemistry, and Applications

Introduction

(R)-Piperazine-2-carboxylic acid dihydrochloride is a chiral heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. As a constrained cyclic amino acid analog, its rigid structure and stereochemical purity make it a valuable building block for synthesizing complex, biologically active molecules.[1][2] The piperazine ring, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is a prevalent motif in pharmaceuticals, contributing to improved aqueous solubility and bioavailability of drug candidates.[3][4] The presence of a carboxylic acid group and a chiral center at the C2 position provides multiple points for synthetic modification, allowing for the creation of diverse chemical libraries for drug discovery.

This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, characterization, and applications of (R)-Piperazine-2-carboxylic acid dihydrochloride, intended for researchers and scientists in the pharmaceutical and chemical industries.

Molecular Structure and Physicochemical Properties

The fundamental identity of (R)-Piperazine-2-carboxylic acid dihydrochloride is defined by its unique molecular structure and resulting chemical properties.

Chemical Structure and Identifiers

The molecule consists of a piperazine ring with a carboxylic acid substituent at the second position. The "(R)" designation specifies the absolute stereochemistry at this chiral center. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated and associated with chloride counter-ions.[5] This salt form often enhances the compound's stability and solubility in aqueous media.[6]

The IUPAC name for this compound is (2R)-piperazine-2-carboxylic acid;dihydrochloride.[5] Its structure can be represented by various chemical notations, which are crucial for database searches and unambiguous identification.

// Define nodes for the atoms N1 [label="NH2+", pos="0,1!", color="#4285F4"]; C2 [label="C", pos="1.5,1.5!"]; C3 [label="C", pos="2.5,0.5!"]; N4 [label="NH2+", pos="2,-1!", color="#4285F4"]; C5 [label="C", pos="0.5,-1.5!"]; C6 [label="C", pos="-0.5,-0.5!"];

// Carboxylic acid group C_carboxyl [label="C", pos="2.2,2.8!"]; O_double [label="O", pos="3.2,3.3!"]; O_single [label="OH", pos="1.5,3.8!"];

// Chirality H_chiral [label="H", pos="1.8,0.8!"];

// Chloride ions Cl1 [label="Cl-", pos="-1.5,1.5!", fontcolor="#EA4335"]; Cl2 [label="Cl-", pos="3.5,-1.5!", fontcolor="#EA4335"];

// Define edges for the bonds edge [color="#202124"]; N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1;

// Carboxylic acid bonds C2 -- C_carboxyl; C_carboxyl -- O_double [style=double]; C_carboxyl -- O_single;

// Chiral hydrogen C2 -- H_chiral [style=dashed];

// Label for stereocenter label_R [label="(R)", pos="1.2,1.8!", fontcolor="#34A853", fontsize=12]; } }

Figure 1: Structure of (R)-Piperazine-2-carboxylic acid dihydrochloride
Physicochemical Data Summary

A compilation of key identifiers and physical properties is essential for laboratory use.

PropertyValueSource(s)
IUPAC Name (2R)-piperazine-2-carboxylic acid;dihydrochloride[5]
CAS Number 126330-90-3[5]
Molecular Formula C₅H₁₂Cl₂N₂O₂[5]
Molecular Weight 203.07 g/mol
Appearance White to off-white or yellow crystalline powder[6], [7]
Melting Point >265 °C (decomposes)[6]
Solubility Soluble in water[6], [7]
SMILES C1CNC(=O)O.Cl.Cl[5]
InChIKey WNSDZBQLMGKPQS-RZFWHQLPSA-N[5]

Stereochemistry and Its Importance

The stereochemistry of a molecule is critical in drug design, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

(R)-Piperazine-2-carboxylic acid is the enantiomer of (S)-Piperazine-2-carboxylic acid.[8][9] The chiral center is located at the C2 carbon of the piperazine ring. The spatial arrangement of the substituents around this center dictates the molecule's interaction with chiral biological targets such as enzymes and receptors. Utilizing a single, pure enantiomer like the (R)-isomer is crucial for developing selective drugs, as it can lead to improved potency and a better safety profile by eliminating potential off-target effects or inactive isomers.[10]

Stereoisomers cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_isomer (R)-Piperazine-2-carboxylic acid ChiralCenter Chiral Center (C2 Position) R_isomer->ChiralCenter Specific 3D Arrangement S_isomer (S)-Piperazine-2-carboxylic acid S_isomer->ChiralCenter Mirror Image Arrangement

Figure 2: Relationship between enantiomers and the chiral center.

Synthesis and Purification

The synthesis of enantiomerically pure piperazine-2-carboxylic acid derivatives is a key challenge. Strategies often involve either asymmetric synthesis or resolution of a racemic mixture.

Synthetic Approach: Biocatalytic Resolution

A highly effective and sustainable method for producing enantiopure piperazine-2-carboxylic acid is through enzymatic resolution.[11] This approach leverages the high stereoselectivity of enzymes to separate a racemic mixture.

One established method involves the hydrogenation of pyrazine-2-carboxamide to yield racemic piperazine-2-carboxamide, followed by stereoselective hydrolysis using an aminopeptidase. The enzyme selectively hydrolyzes the (S)-amide to the (S)-carboxylic acid, leaving the (R)-amide unreacted, which can then be separated and hydrolyzed to the desired (R)-carboxylic acid.[11]

SynthesisWorkflow Start Pyrazine-2-carboxamide Step1 Hydrogenation (e.g., Pd/C) in H₂O Start->Step1 Racemate Racemic (R/S)-Piperazine-2-carboxamide Step1->Racemate Step2 Enzymatic Resolution (Aminopeptidase) Racemate->Step2 Mixture Mixture of: (S)-Piperazine-2-carboxylic acid (R)-Piperazine-2-carboxamide Step2->Mixture Step3 Separation (e.g., Extraction) Mixture->Step3 R_Amide (R)-Piperazine-2-carboxamide Step3->R_Amide S_Acid (S)-Piperazine-2-carboxylic acid Step3->S_Acid Step4 Acid Hydrolysis R_Amide->Step4 R_Acid (R)-Piperazine-2-carboxylic acid Step4->R_Acid Step5 Treatment with HCl R_Acid->Step5 FinalProduct (R)-Piperazine-2-carboxylic acid dihydrochloride Step5->FinalProduct

Figure 3: Biocatalytic synthesis workflow.
Experimental Protocol: N-Protection for Derivatization

Direct derivatization of (R)-Piperazine-2-carboxylic acid dihydrochloride often requires protection of the two nitrogen atoms to ensure selective reaction at the carboxylic acid. A common method involves protection with the di-tert-butyl dicarbonate (Boc) group.

Protocol: Di-Boc Protection of (R)-Piperazine-2-carboxylic acid [12]

  • Slurry Preparation: Suspend (R)-Piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in a suitable solvent such as methanol.

  • Base Addition: Add a base, such as triethylamine (3.0 eq), to neutralize the dihydrochloride and deprotonate the amino groups.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 2.5 eq) in methanol dropwise to the slurry.

  • Reaction: Stir the mixture, typically overnight, at a moderately elevated temperature (e.g., 50°C) to ensure complete reaction.

  • Workup: Evaporate the solvent. Add water to the residue and acidify the mixture to pH 2 with 1N HCl.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, dry over a drying agent (e.g., magnesium sulfate), filter, and concentrate. The product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane).[12]

Causality: The use of triethylamine is crucial to liberate the free amine from its salt form, making it nucleophilic enough to react with Boc₂O. Acidification during workup protonates any remaining unreacted amines and allows for the selective extraction of the N-protected, less polar product into the organic phase.

Analytical Characterization

Confirming the identity and purity of (R)-Piperazine-2-carboxylic acid dihydrochloride is achieved through various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show complex signals for the non-equivalent methylene protons of the piperazine ring, often appearing as multiplets. The proton at the C2 chiral center will also appear as a distinct multiplet. The N-H and O-H protons may be broad or exchange with deuterium in solvents like D₂O.[13][14]

    • ¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the carbon atoms in the molecule, with the carboxyl carbon appearing furthest downfield.[15][16] The non-symmetrical nature of the molecule results in separate signals for each carbon of the piperazine ring.[14]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the free base (C₅H₁₀N₂O₂) after loss of the two HCl molecules.[15]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are essential to determine the enantiomeric purity (enantiomeric excess, e.e.) of the final product.[11]

Applications in Research and Drug Development

The piperazine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous drug candidates across various therapeutic areas.[3][15]

  • Scaffold for Bioactive Molecules: Its rigid conformation and defined stereochemistry make it an excellent scaffold for building molecules with specific 3D orientations, which is critical for high-affinity binding to biological targets.[2][10]

  • Improved Pharmacokinetics: The two nitrogen atoms of the piperazine ring can be functionalized to modulate properties like solubility, lipophilicity, and metabolic stability. The basicity of the nitrogens allows them to be protonated at physiological pH, often improving aqueous solubility and oral bioavailability.[3][4]

  • Therapeutic Areas: Piperazine derivatives have demonstrated a wide range of biological activities, including use as anticancer, antiviral, antidepressant, and anti-inflammatory agents.[1][3] For instance, the core structure is a component of blockbuster drugs like Imatinib and Sildenafil.[3] The chiral nature of (R)-piperazine-2-carboxylic acid allows for its incorporation into next-generation therapeutics with potentially higher selectivity and fewer side effects.

Safety and Handling

Proper handling of (R)-Piperazine-2-carboxylic acid dihydrochloride is essential in a laboratory setting.

  • Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[17] Exposure can lead to skin sensitization and asthma-like symptoms.[18]

  • Recommended Handling:

    • Use in a well-ventilated area or under a chemical fume hood.[19]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[18][19]

    • Avoid breathing dust. Wash hands thoroughly after handling.[19]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7][19] It is stable under normal storage conditions.[7]

Conclusion

(R)-Piperazine-2-carboxylic acid dihydrochloride stands out as a critical chiral building block for modern drug discovery. Its well-defined structure and stereochemistry, combined with the versatile synthetic handles offered by the piperazine ring and carboxylic acid group, provide chemists with a powerful tool for designing novel therapeutics. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in the development of next-generation medicines.

References

  • (R)-Piperazine-2-carboxylic acid | C5H10N2O2. PubChem. [Link]

  • Piperazine-2-carboxylic acid dihydrochloride. LookChem. [Link]

  • Piperazic Acid Synthesis. Bowers Lab, University of North Carolina. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • MATERIAL SAFETY DATA SHEET - CCD Piperazine. CCD Animal Health. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • Cetirizine. Wikipedia. [Link]

  • Piperazine-2-carboxylic acid dihydrochloride | C5H12Cl2N2O2. PubChem. [Link]

  • China Piperazine-2-Carboxylic Acid (CAS# 2762-32-5) Manufacturer and Supplier. LookChem. [Link]

  • (R)-Piperazine-2-carboxylic acid dihydrochloride | C5H12Cl2N2O2. PubChem. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ACS Publications. [Link]

  • Process for preparing 2-piperazine carboxylic acid derivatives.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate. [Link]

  • Piperazine-2-carboxylic acid | C5H10N2O2. PubChem. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. ResearchGate. [Link]

Sources

Foundational

Technical Guide: Safe Handling and Utilization of (R)-Piperazine-2-carboxylic Acid Dihydrochloride

[1] Executive Summary & Chemical Identity (R)-Piperazine-2-carboxylic acid dihydrochloride (CAS: 126330-90-3) is a high-value chiral building block extensively used in the synthesis of peptidomimetics, kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

(R)-Piperazine-2-carboxylic acid dihydrochloride (CAS: 126330-90-3) is a high-value chiral building block extensively used in the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands.[1][2][3] Its rigid cyclic structure and defined stereochemistry allow for precise spatial arrangement of pharmacophores, making it a staple in structure-based drug design (SBDD).

However, its utility is frequently compromised by its hygroscopic nature and acidity . Improper handling leads to moisture uptake, which alters stoichiometric precision in coupling reactions (e.g., amide bond formation) and can degrade enantiomeric excess (ee) through hydrolysis-prone pathways in complex intermediates. This guide defines a self-validating workflow to maintain the integrity of this reagent while ensuring operator safety.

PropertySpecification
CAS Number 126330-90-3
Formula C₅H₁₀N₂O₂[1][2][3][4] · 2HCl
Molecular Weight 203.07 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water; sparingly soluble in MeOH/EtOH
Acidity (pKa) ~1.5 (COOH), ~5.4, ~9.5 (Piperazine nitrogens)

Hazard Identification & Risk Assessment

While often classified as a standard irritant, the dihydrochloride salt carries specific risks derived from its hydrolysis potential and the biological activity of the piperazine core.

Core Hazards (GHS Classification)
  • Skin Irritation (Category 2 - H315): The acidic nature (2 eq.[1] HCl) causes immediate irritation upon contact with moisture on the skin.

  • Eye Irritation (Category 2A - H319): Dust is highly irritating to mucous membranes; contact with eyes can cause severe acidic burns if not rinsed immediately.[1]

  • Specific Target Organ Toxicity (Single Exposure - H335): Inhalation of dust triggers respiratory tract irritation.[1]

Critical Safety Insight: The Sensitization Risk

Although many SDSs list this specific salt only as an irritant, piperazine derivatives are known respiratory sensitizers . As a Senior Scientist, one must treat the dust of (R)-Piperazine-2-carboxylic acid dihydrochloride with the same rigor as the free base. Repeated inhalation exposure may lead to asthma-like symptoms or hypersensitivity pneumonitis.[1]

Technical Handling Protocols

The primary operational risk is hygroscopicity . The salt will absorb atmospheric water within minutes, transforming a free-flowing powder into a sticky gum.[1] This introduces weighing errors (weighing water instead of reagent) and introduces "wet" acid into anhydrous reactions.

Protocol A: The "Inert-Weighing" Workflow

Objective: To transfer precise stoichiometry without moisture contamination.[1]

  • Preparation: Equilibrate the reagent container to room temperature before opening to prevent condensation.

  • Environment: Ideally, handle within a glovebox (N₂/Ar atmosphere). If a glovebox is unavailable, use a funnel-and-stream technique under a localized inert gas blanket.[1]

  • The "Difference Weighing" Technique:

    • Tare a dry, septum-capped reaction vial containing a stir bar.[1]

    • In the inert environment, add the approximate amount of salt.

    • Seal immediately.

    • Weigh the sealed vial outside the box.

    • Calculation:

      
      .
      
    • Why? This eliminates the drift seen when weighing open boats on a balance exposed to humid lab air.

Protocol B: Neutralization & Coupling

Objective: To liberate the nucleophilic amine without racemization.[1]

The dihydrochloride salt locks both amines. To participate in nucleophilic attack (e.g., HATU coupling), the salt must be neutralized in situ.

  • Base Selection: Use a non-nucleophilic base (e.g., DIPEA or NMM).

  • Stoichiometry: Requires at least 2.2 equivalents of base to neutralize the 2HCl and deprotonate the carboxylic acid/amine for reactivity.

  • Causality: Under-neutralization results in stalled reactions (protonated amines are not nucleophilic).[1] Over-neutralization with strong bases (e.g., NaOH) can lead to epimerization at the alpha-carbon.

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow for handling hygroscopic salts to ensure chemical integrity and safety.

SafeHandling Start Reagent Retrieval (Cold Storage) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate OpenEnv Open Environment? Equilibrate->OpenEnv Glovebox Glovebox (N2/Ar) Ideal Condition OpenEnv->Glovebox Yes (Preferred) FumeHood Fume Hood (With Inert Blanket) OpenEnv->FumeHood No (Riskier) Weighing Weighing Protocol (Difference Weighing) Glovebox->Weighing FumeHood->Weighing Minimize Exposure (<1 min) Seal Seal Vessel Immediately Weighing->Seal Reaction In-Situ Neutralization (Add Base: DIPEA/NMM) Seal->Reaction Stop Proceed to Coupling Reaction->Stop

Caption: Workflow for handling hygroscopic (R)-Piperazine-2-carboxylic acid 2HCl to prevent moisture uptake.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen . The container must be tightly sealed with parafilm or electrical tape after every use.

  • Shelf-Life: Chemically stable for >2 years if kept dry.[1] Yellowing indicates oxidation or moisture-induced degradation.[1]

Emergency Response Protocols

This section details the causal logic for emergency actions, moving beyond generic advice.

Scenario 1: Spillage on Benchtop
  • Hazard: The powder is acidic. Wiping with a wet cloth will generate a localized acidic solution that can corrode balances or benchtops.

  • Protocol:

    • Cover spill with sodium bicarbonate (NaHCO₃) or a spill pillow to neutralize acidity.

    • Sweep up the dry solid gently to avoid creating dust (inhalation hazard).

    • Clean area with water only after bulk solid is removed.

Scenario 2: Ocular Exposure[1][6]
  • Hazard: Rapid dissolution in tear fluid creates a hydrochloric acid solution on the cornea.

  • Protocol:

    • Immediate Flush: 15 minutes minimum at an eyewash station.[5][6]

    • Do NOT Neutralize: Never attempt to use basic solutions (bicarbonate) in the eye; the exotherm will cause thermal damage.

Visualization: Exposure Decision Tree

EmergencyResponse Exposure Exposure Incident Type Type of Contact? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Brush off dry solid Then wash 15 min Skin->ActionSkin ActionEye Flush 15 min (No Neutralization) Eye->ActionEye ActionInhal Fresh Air Monitor for sensitization Inhal->ActionInhal

Caption: Decision logic for immediate response to exposure incidents.

Disposal & Environmental Compliance

  • Waste Stream: Do not dispose of down the drain. The piperazine core is biologically active and stable.

  • Classification: Dispose of as Solid Hazardous Waste (Acidic/Toxic).

  • Neutralization: For small lab quantities (<5g), the material can be dissolved in water, neutralized to pH 7 with dilute NaOH, and then disposed of via the aqueous organic waste stream, subject to local EHS regulations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12680090, (R)-Piperazine-2-carboxylic acid dihydrochloride.[1] Retrieved January 31, 2026 from [Link]

  • Fisher Scientific (2024). Safety Data Sheet: (+/-)-Piperazine-2-carboxylic acid.[1][6] Retrieved January 31, 2026 from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved January 31, 2026 from [Link]

  • Mauduit, M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6081. Retrieved January 31, 2026 from [Link]

Sources

Exploratory

The Tale of Two Rings: A Physicochemical &amp; Medicinal Chemistry Guide to Piperazine vs. Piperidine Scaffolds

[1][2][3][4] Executive Summary In the architecture of small molecule drug discovery, the choice between a piperidine and a piperazine scaffold is rarely arbitrary. While both are six-membered saturated nitrogen heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

In the architecture of small molecule drug discovery, the choice between a piperidine and a piperazine scaffold is rarely arbitrary. While both are six-membered saturated nitrogen heterocycles, their physicochemical footprints are distinct.[1][2] Piperidine (a single nitrogen) is the lipophilic, highly basic workhorse of CNS-active agents. Piperazine (1,4-diazacyclohexane) is the polar, solubility-enhancing "linker" of choice for kinase inhibitors and complex chemotypes.[1]

This guide analyzes the critical decision-making matrix between these two privileged scaffolds, focusing on pKa modulation, lipophilicity shifts (LogP), hERG liability mitigation, and metabolic fate.

Part 1: The Physicochemical Matrix

The fundamental divergence between these scaffolds lies in their acid-base chemistry and polarity. Understanding these parameters allows for the rational tuning of ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1][3]

Comparative Data Profile
PropertyPiperidine ScaffoldPiperazine ScaffoldImpact on Drug Design
Structure Monocyclic, 1 NitrogenMonocyclic, 2 Nitrogens (1,4)Piperazine offers two vectors for substitution (linker utility).
pKa (Conj. Acid) ~11.22 (Strong Base)pKa₁ ~9.73; pKa₂ ~5.35Piperazine is less basic due to the inductive effect of the second nitrogen.
LogP (Lipophilicity) ~0.8 – 0.9~ -1.50Piperazine significantly lowers LogP, enhancing aqueous solubility.
Polar Surface Area ~12 Ų~24 ŲPiperazine doubles the PSA contribution, affecting BBB permeability.
H-Bond Donors/Acceptors 1 / 12 / 2Piperazine increases hydrogen bonding potential.[3]
The Basicity Modulation (pKa)

Piperidine is a strong base (pKa ~11). At physiological pH (7.4), it exists almost exclusively (>99.9%) in its cationic, protonated form. This ensures high solubility but can severely limit passive membrane permeability (which requires the neutral species) and increase P-glycoprotein (P-gp) efflux liability.

The Piperazine Advantage: The introduction of the second nitrogen at the 4-position pulls electron density away from the N1 nitrogen via inductive effects (


 effect). This lowers the pKa of the primary basic center from ~11.2 to ~9.7.
  • Result: A larger fraction of the molecule exists in the neutral form at physiological pH compared to piperidine, potentially balancing solubility with permeability.

The Lipophilicity Shift (LogP)

Replacing a methylene (


) in piperidine with an amine (

) to form piperazine is a classic strategy to lower

.
  • Magnitude: This switch typically lowers

    
     by approximately 2.0–2.5 log units.
    
  • Application: This is the primary tactic when a lead series suffers from "molecular obesity" (high lipophilicity), poor metabolic stability due to high protein binding, or solubility-limited absorption.

Part 2: Medicinal Chemistry Strategy & Toxicity[2][6]

Mitigating hERG Liability

Blockade of the hERG potassium channel is a major cause of drug-induced QT prolongation and cardiotoxicity. The pharmacophore for hERG inhibition typically involves a basic amine and lipophilic side chains (e.g., aromatic rings) linked by a flexible spacer. Piperidine derivatives frequently fit this pharmacophore perfectly.

The Strategy: Switching from Piperidine


 Piperazine is a validated strategy to reduce hERG binding affinity.[4][5]
  • pKa Reduction: Lowers the percentage of the cationic species (the form that binds the hERG pore).

  • LogP Reduction: Reduces the hydrophobic interactions required for hERG trapping.

  • Case Study (Ziritaxestat): In the development of autotaxin inhibitors, replacing a piperidine core with piperazine reduced hERG inhibition significantly while maintaining potency.[4]

Metabolic Stability & Soft Spots
  • Piperidine: The primary metabolic liability is oxidation at the

    
    -carbon (adjacent to nitrogen) leading to ring opening or lactam formation.[6] It is also subject to N-dealkylation.[6]
    
  • Piperazine: While often used to fix metabolic issues in lipophilic chains, the piperazine ring itself is a metabolic "soft spot." It is prone to:

    • N-Oxidation: Formation of N-oxides.

    • Ring Cleavage: Oxidative opening to form ethylenediamine derivatives (potential sensitizers).

    • Bioactivation: In rare cases, reactive iminium intermediates can form.

    • Mitigation: Substitution on the piperazine nitrogens (e.g., N-methyl, N-phenyl) or adjacent carbons is often required to block these metabolic pathways.

Part 3: Visualization of Decision Logic

The following diagram illustrates the decision-making workflow when selecting between these scaffolds during Lead Optimization.

ScaffoldSelection Start Lead Optimization Issue Issue1 High hERG Liability (>50% @ 10µM) Start->Issue1 Issue2 Poor Aqueous Solubility (LogP > 4) Start->Issue2 Issue3 Low CNS Penetration (Need higher lipophilicity) Start->Issue3 Decision1 Switch Piperidine -> Piperazine Issue1->Decision1 Mitigation Issue2->Decision1 Solubilization Decision2 Retain/Optimize Piperidine Issue3->Decision2 Permeability Mechanism1 Reduces pKa (~11 -> ~9.7) Reduces LogP (~2 units) Decision1->Mechanism1 Mechanism2 Maintains Lipophilicity High Basicity for Receptor Interaction Decision2->Mechanism2

Figure 1: Decision logic for scaffold interchange based on physicochemical liabilities.

Part 4: Experimental Protocols

To validate the theoretical advantages of these scaffolds, the following protocols are standard in high-quality medicinal chemistry campaigns.

Protocol 4.1: High-Throughput pKa Determination (Potentiometric Titration)

Objective: Accurate determination of ionization constants to predict physiological charge state.

Reagents:

  • 0.1 M HCl and 0.1 M KOH (standardized).

  • 0.15 M KCl (ionic strength adjustor).

  • Degassed HPLC-grade water.

Workflow:

  • Preparation: Dissolve the test compound (Piperazine/Piperidine derivative) in a minimum volume of DMSO/Water (ratio < 0.5% DMSO to avoid solvent effects on pKa). Final concentration: 0.5 mM.

  • Blank Titration: Perform a titration on the solvent vehicle (0.15 M KCl) to determine the exact electrode parameters and carbonate contamination levels.

  • Sample Titration:

    • Acidify the sample solution to pH 2.0 using 0.1 M HCl.

    • Titrate with 0.1 M KOH under inert gas (Nitrogen/Argon) purge to exclude

      
      .
      
    • Record pH vs. Volume of titrant added (minimum 20 points across the buffer region).

  • Data Analysis: Use the Bjerrum difference plot or Gran plot method to calculate pKa.

    • Validation Criteria: The fit residual should be < 0.02 pH units.

Protocol 4.2: Microsomal Metabolic Stability Assay

Objective: Compare the intrinsic clearance (


) of piperidine vs. piperazine analogs.

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Phosphate Buffer (100 mM, pH 7.4).

Workflow:

  • Pre-Incubation: Mix 10 µL microsomes (final 0.5 mg/mL) with 440 µL buffer. Spike with 1 µL test compound (1 µM final). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add 50 µL NADPH regenerating system to start the reaction.

  • Sampling: At timepoints

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.
    
    

Part 5: Metabolic Pathway Visualization

Understanding how these rings degrade is crucial for designing analogs that block metabolism (e.g., adding fluorine or methyl groups).

Metabolism Pip Piperidine Scaffold Pip_Ox alpha-Hydroxylation Pip->Pip_Ox CYP450 Pip_Lac Lactam Formation Pip_Ox->Pip_Lac Oxidation Pip_RingOpen Ring Opening (Aldehyde/Acid) Pip_Ox->Pip_RingOpen Hydrolysis PZ Piperazine Scaffold PZ_NOx N-Oxidation PZ->PZ_NOx FMO/CYP PZ_Cleave Ring Cleavage (Ethylenediamine) PZ->PZ_Cleave Oxidative Dealkylation

Figure 2: Primary metabolic degradation pathways for Piperidine vs. Piperazine.

References

  • BenchChem. (2025).[1][2][7] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from

  • Drug Hunter. (2024).[4] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.[4] Retrieved from

  • National Institutes of Health (NIH). (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors.[8] J. Med.[9] Chem. Retrieved from

  • ResearchGate. (2025). pKa Values of Some Piperazines at Different Temperatures. Retrieved from

  • Wikipedia. Piperazine: Synthesis, Structure, and Reactions. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of (R)-Piperazine-2-carboxylic Acid Derivatives

Introduction: The Significance of the Chiral Piperazine Scaffold The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Chiral Piperazine Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1] Its two nitrogen atoms provide key hydrogen bond donor/acceptor sites and modulate physicochemical properties like solubility and bioavailability, enhancing interactions with biological targets.[2] While N,N'-disubstituted piperazines are common, the true challenge and opportunity lie in the stereocontrolled synthesis of C-substituted piperazines.[1]

Specifically, derivatives of (R)-piperazine-2-carboxylic acid represent a critical class of chiral building blocks. They are integral to numerous pharmaceuticals, most notably as a key structural unit in HIV protease inhibitors like Indinavir.[3][4] The precise three-dimensional arrangement of substituents on the chiral piperazine core is often crucial for therapeutic efficacy. However, the synthesis of these enantiomerically pure, carbon-substituted piperazines is non-trivial and requires robust, stereoselective strategies.[1][3]

This guide provides an in-depth analysis of prevalent synthetic strategies, complete with detailed, field-proven protocols and insights into the rationale behind key experimental choices.

Overview of Synthetic Strategies

The asymmetric synthesis of (R)-piperazine-2-carboxylic acid derivatives can be broadly categorized into three main approaches. The selection of a specific route depends on factors such as the availability of starting materials, scalability, and the desired substitution pattern on the final molecule.

StrategyCore PrincipleCommon Starting MaterialsMethod of StereocontrolKey Advantages
Chiral Pool Synthesis Utilizes readily available, enantiopure natural products as starting materials.[5]α-Amino acids (e.g., L-Asparagine, L-Lysine)[5][6]The inherent chirality of the starting material is transferred to the final product.Access to high enantiopurity; well-established transformations.
Asymmetric Catalysis Creates the chiral center during the synthesis, often through a key catalytic step.Pyrazine-2-carboxylic acid derivatives, acyclic diamines.[4][7]Chiral catalysts (e.g., Rhodium-phosphine complexes) induce enantioselectivity.[4]Highly efficient; suitable for industrial-scale production.
Asymmetric Functionalization Modifies a pre-existing, achiral piperazine ring to introduce a chiral center.N-Boc-piperazine or other protected piperazines.[8][9]Chiral ligands (e.g., (-)-sparteine) direct the stereoselective deprotonation and substitution.[8][9]Direct approach to functionalizing the core scaffold.

Detailed Protocols & Methodologies

Protocol 1: Chiral Pool Synthesis from L-Asparagine

This protocol details a robust and widely applicable method starting from the inexpensive and enantiopure amino acid, L-asparagine. The strategy relies on the conversion of the amino acid side chain and subsequent cyclization to form the piperazine ring, preserving the original stereocenter.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization & Derivatization A L-Asparagine B N,N'-Protected Diaminopropanoic Acid A->B Protection C N,N'-Protected Diaminopropanol B->C Reduction D Activated Alcohol (e.g., Tosylate) C->D Activation E N,N'-Protected (R)-Piperazine-2-carboxylate D->E Intramolecular Cyclization F (R)-Piperazine-2-carboxylic Acid Derivative E->F Deprotection & Functionalization G A Pyrazine-2-carboxylic acid B Pyrazine-2-carboxamide (e.g., tert-butylamide) A->B Amide Coupling D (R)-Piperazine-2-carboxamide B->D Asymmetric Hydrogenation (High Pressure H₂) C Chiral Rhodium Catalyst [Rh(COD)Cl]₂ + Chiral Ligand C->D G start N-Boc Piperazine Ring N-Cbz acid Acid (TFA) start:n1->acid h2 H₂ / Pd-C start:n4->h2 deprotect_n1 N-H Piperazine Ring N-Cbz acid->deprotect_n1:n1 deprotect_n4 N-Boc Piperazine Ring N-H h2->deprotect_n4:n4

Sources

Application

Precision Engineering of the Piperazine Scaffold: Regioselective N-Boc Protection of (R)-Piperazine-2-Carboxylic Acid

Application Note & Protocol Executive Summary & Strategic Analysis (R)-Piperazine-2-carboxylic acid is a privileged scaffold in peptidomimetic drug design, serving as a conformationally constrained analogue of amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Executive Summary & Strategic Analysis

(R)-Piperazine-2-carboxylic acid is a privileged scaffold in peptidomimetic drug design, serving as a conformationally constrained analogue of amino acids. Its structural utility, however, is matched by its synthetic challenge: the presence of two secondary amines (N1 and N4) with distinct steric and electronic environments.

  • N1 (α-amine): Sterically hindered by the adjacent carboxylic acid; lower nucleophilicity due to the inductive effect of the carboxylate.

  • N4 (γ-amine): Sterically accessible; higher pKa and nucleophilicity.

The Regioselectivity Challenge: Simple addition of Boc anhydride (


) often results in a statistical mixture of N4-mono-Boc, N1-mono-Boc, and N1,N4-di-Boc products. For high-precision applications, we employ two distinct protocols:
  • Protocol A (The Chelation Control Method): Uses Copper(II) to "mask" the N1 amine and carboxylate, forcing exclusive reaction at N4. This is the industry gold standard for synthesizing (R)-4-N-Boc-piperazine-2-carboxylic acid .

  • Protocol B (Global Protection): Uses thermodynamic forcing conditions to generate (R)-1,4-di-N-Boc-piperazine-2-carboxylic acid .

Mechanistic Logic: The Copper(II) Chelation Strategy

To achieve exclusive N4-protection, we exploit the ability of


-amino acids to form stable 5-membered chelate rings with transition metals.
  • Step 1 (Complexation): Cu(II) ions coordinate with the N1 nitrogen and the carboxylate oxygen. This locks the N1 lone pair, rendering it non-nucleophilic.

  • Step 2 (Acylation): The N4 nitrogen remains free and uncoordinated (distal to the chelate), allowing it to react cleanly with

    
    .
    
  • Step 3 (Decomplexation): Removal of copper releases the N1 amine, yielding the pure N4-Boc product.

CopperChelation Figure 1: Chelation-Controlled Regioselectivity Pathway Start (R)-Piperazine-2-COOH CuStep Add Cu(II) (CuSO4) Basic pH Start->CuStep Complex [Cu((R)-Pip-2-COO)2] Complex (N1 Blocked) CuStep->Complex Chelation BocStep Add Boc2O (Reacts at N4 only) Complex->BocStep ProtectedComplex N4-Boc-Cu-Complex BocStep->ProtectedComplex Selective Acylation Decomplex Remove Cu(II) (EDTA or Sulfide) ProtectedComplex->Decomplex Product (R)-4-Boc-Piperazine-2-COOH (>98% Regioselectivity) Decomplex->Product Release N1

Protocol A: Regioselective Synthesis of (R)-4-N-Boc-Piperazine-2-Carboxylic Acid

Objective: Selective protection of the distal (N4) amine. Scale: 10 mmol (scalable to kg).

Reagents & Materials
  • (R)-Piperazine-2-carboxylic acid dihydrochloride (2.03 g, 10 mmol)

  • Copper(II) sulfate pentahydrate (

    
    ) (1.25 g, 5.0 mmol - Note: 0.5 eq is sufficient as Cu forms a 2:1 ligand:metal complex)
    
  • Di-tert-butyl dicarbonate (

    
    ) (2.40 g, 11 mmol)
    
  • Sodium Hydroxide (2N NaOH)

  • EDTA disodium salt or Chelex 100 resin (for decomplexation)

  • Solvents: Water, Acetone, Methanol.[1]

Step-by-Step Procedure

1. Formation of the Copper Complex

  • Dissolve (R)-piperazine-2-carboxylic acid dihydrochloride (10 mmol) in water (30 mL).

  • Adjust pH to ~9.5 using 2N NaOH.

  • Add a solution of

    
     (5.0 mmol) in water (10 mL) slowly.
    
    • Observation: The solution will turn a deep blue/purple color, indicating the formation of the bis(amino-acidato)copper(II) complex.

  • Stir at room temperature for 30 minutes to ensure complete complexation.

2. N4-Boc Protection

  • Dilute the aqueous blue solution with acetone (40 mL) to improve

    
     solubility.
    
  • Add

    
     (11 mmol) dropwise (dissolved in minimal acetone if solid).
    
  • Add solid

    
     (approx. 1.0 g) to maintain pH 8–9 during the reaction.
    
  • Stir vigorously at room temperature for 12–18 hours.

    • Checkpoint: Monitor by TLC or LCMS. The blue complex will remain, but the ligand peak will shift.

3. Decomplexation & Workup Critical Step: Efficient removal of Copper is essential for product purity.

  • Method A (EDTA - Recommended for small scale): Add EDTA disodium salt (5.0 mmol) and stir for 2 hours. The solution color changes from deep blue to turquoise/green.

  • Method B (Sulfide - Industrial): Bubble

    
     gas or add 
    
    
    
    to precipitate CuS (black solid). Filter through Celite.
  • Filter any precipitates.[2]

  • Concentrate the filtrate to remove acetone.

  • Isolation:

    • The product is amphoteric (zwitterionic).

    • Load the aqueous solution onto a cation exchange resin (Dowex 50WX8,

      
       form).
      
    • Wash with water to remove salts and EDTA.[1]

    • Elute the product with 1M

      
      .
      
    • Concentrate the ammoniacal fractions to yield the white solid product.

Yield: 85–92% Purity: >98% (by HPLC)

Protocol B: Global Synthesis of (R)-1,4-Di-N-Boc-Piperazine-2-Carboxylic Acid

Objective: Full protection of both amines for use as a lipophilic intermediate.

Reagents
  • (R)-Piperazine-2-carboxylic acid dihydrochloride (10 mmol)

  • 
     (25 mmol, 2.5 eq)
    
  • Triethylamine (TEA) or Dioxane/NaOH system.

Step-by-Step Procedure
  • Dissolve the starting material in a 1:1 mixture of 1,4-Dioxane and Water (50 mL).

  • Add TEA (30 mmol) to neutralize the HCl salts and basify the solution.

  • Cool to 0°C. Add

    
     (25 mmol) portion-wise.
    
  • Allow to warm to room temperature and stir for 24 hours.

    • Note: The reaction at N1 is slower due to steric hindrance. If conversion is incomplete after 24h, add 0.5 eq more

      
       and heat to 40°C.
      
  • Workup:

    • Evaporate dioxane under reduced pressure.

    • Dilute the aqueous residue with water (20 mL) and wash with Diethyl Ether (removes excess

      
      ).
      
    • Acidify the aqueous phase carefully to pH 2–3 with 1N HCl/KHSO4.

    • Extract immediately with Ethyl Acetate (3 x 50 mL).

    • Dry organic layers over

      
      , filter, and concentrate.[1][3]
      

Yield: 90–95% Appearance: White foam or amorphous solid.

Comparative Data Analysis
FeatureProtocol A (Copper Chelation)Protocol B (Global Protection)
Product (R)-4-N-Boc-Pip-2-COOH (R)-1,4-Di-N-Boc-Pip-2-COOH
Selectivity >99% N4-selectiveN/A (Full protection)
Reagents CuSO4, Boc2O, EDTABoc2O (Excess), Base
Workup Difficulty High (requires metal removal)Low (Acid/Base extraction)
Key Application Peptide coupling at N1 or COOHLipophilic building block
Physical State Zwitterionic Solid (Water soluble)Lipophilic Acid (Organic soluble)
Troubleshooting & Optimization
Issue 1: Incomplete Copper Removal (Protocol A)
  • Symptom:[2][3][4][5][6][7] Product has a blue/green tint.

  • Solution: Pass the aqueous product solution through a column of Chelex 100 resin. This resin has extremely high affinity for Cu(II) and will strip trace metals effectively.

Issue 2: Low Yield in Protocol A
  • Cause: Loss of product during Dowex elution or isoelectric precipitation.

  • Solution: The isoelectric point (pI) of the mono-Boc acid is approx 6.0. Precipitation at exactly pH 6.0 from a concentrated aqueous solution using acetone as an anti-solvent can improve recovery without using resins.

Issue 3: Regioselectivity Leakage
  • Cause: pH too high (>11) during Boc addition in Protocol A can destabilize the Cu-complex.

  • Solution: Strictly maintain pH between 8.5 and 9.5. Do not use strong bases like NaOH during the Boc addition step; use Carbonate/Bicarbonate buffers.

Visual Workflow

Workflow Figure 2: Decision Matrix and Workflow for N-Boc Protection Start Start: (R)-Piperazine-2-COOH.2HCl Decision Target Molecule? Start->Decision PathA Path A: Mono-N4-Protection Decision->PathA N4-Selective PathB Path B: Global Protection Decision->PathB Di-Boc StepA1 1. Dissolve in H2O, pH 9.5 2. Add 0.5 eq CuSO4 (Blue Complex) PathA->StepA1 StepA2 Add Boc2O (1.1 eq) Stir 12h StepA1->StepA2 StepA3 Decomplexation (EDTA or H2S) StepA2->StepA3 EndA Product: (R)-4-Boc-Piperazine-2-COOH StepA3->EndA StepB1 Dissolve in Dioxane/H2O Add Excess Base (TEA/NaOH) PathB->StepB1 StepB2 Add Excess Boc2O (2.5 - 3.0 eq) Heat to 40°C if needed StepB1->StepB2 StepB3 Acidify to pH 2 Extract with EtOAc StepB2->StepB3 EndB Product: (R)-1,4-Di-Boc-Piperazine-2-COOH StepB3->EndB

References
  • Kurtz, A. C. (1949). "Use of Copper Complexes in the Synthesis of N-Acylamino Acids". Journal of Biological Chemistry, 180(3), 1253–1267. Link

    • Foundational text on using Copper(II) to protect alpha-amino and carboxyl groups.
  • F. Hoffmann-La Roche AG. (1997). "Process for preparing 2-piperazine carboxylic acid derivatives". European Patent EP0756593B1. Link

    • Detailed industrial procedures for piperazine-2-carboxylic acid protection str
  • Coldham, I., & Leonori, D. (2010).[8] "Regioselective and stereoselective copper(I)-promoted allylation... of N-Boc-2-lithiopiperidine". Journal of Organic Chemistry, 75(12), 4069-77.[8] Link

    • Provides context on the reactivity and lithiation of N-Boc piperazine deriv
  • Chem-Impex International. "1-Boc-piperazine-2-carboxylic acid Product Page". Link

    • Commercial specifications and physical d

Sources

Method

Application Note: Strategic Deprotection of Boc-(R)-Piperazine-2-carboxylic Acid

Topic: Deprotection of Boc-(R)-Piperazine-2-carboxylic acid methods Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1] [1] Executive Summary & Chemical Con...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deprotection of Boc-(R)-Piperazine-2-carboxylic acid methods Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Summary & Chemical Context

(R)-Piperazine-2-carboxylic acid is a high-value chiral scaffold in medicinal chemistry, serving as a core pharmacophore in anticonvulsants, NMDA receptor antagonists, and peptidomimetics.[1] The deprotection of its N-Boc precursor (Boc-(R)-Piperazine-2-carboxylic acid) is a critical synthetic juncture.[1]

While the cleavage of the tert-butyloxycarbonyl (Boc) group is chemically straightforward, the isolation of the resulting product presents a specific challenge often overlooked in standard protocols: Zwitterionic Polarity.

Unlike standard lipophilic amines, the deprotected product is a highly polar amino acid analog (LogP ≈ -3.5). Standard basic extraction (e.g., NaHCO₃ wash / EtOAc extraction) often results in near-total loss of product into the aqueous phase. This guide prioritizes protocols that account for this solubility profile, favoring salt isolation or ion-exchange purification over liquid-liquid extraction.[1]

Core Chemical Transformation[1]
  • Starting Material: 1-Boc-(R)-piperazine-2-carboxylic acid (or 4-Boc isomer).[1]

  • Reagents: Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[1][2][3][4][5]

  • Product: (R)-Piperazine-2-carboxylic acid (isolated as Dihydrochloride or Trifluoroacetate salt).[1]

Strategic Decision Framework

Before selecting a protocol, the downstream application must dictate the isolation method.

DeprotectionStrategy Start Start: Boc-(R)-Piperazine-2-COOH Decision What is the next step? Start->Decision PathA Next Step: Amide Coupling / Derivatization Decision->PathA Synthetic Intermediate PathB Next Step: Biological Assay / Crystallography Decision->PathB Final Compound MethodA Method A: TFA Deprotection (Yields TFA Salt) PathA->MethodA Alternative (Solution Phase) MethodB Method B: HCl Deprotection (Yields HCl Salt) PathA->MethodB Preferred (Stable Solid) MethodC Method C: Ion Exchange (Yields Free Zwitterion) PathB->MethodC Remove Counter-ions ResultA Product: TFA Salt (Oil/Gum) MethodA->ResultA Evaporation & Scavenging ResultB Product: Dihydrochloride Salt (Hygroscopic Solid) MethodB->ResultB Precipitation with Ether

Figure 1: Decision tree for selecting the optimal deprotection and isolation strategy based on downstream requirements.

Detailed Experimental Protocols

Protocol A: HCl Acidolysis (Preferred for Solid Isolation)

Rationale: This method is superior for storage and handling.[1] The dihydrochloride salt often precipitates directly or can be crystallized, avoiding the "oily" residues common with TFA salts.

Reagents:

  • 4M HCl in 1,4-Dioxane (Commercial or freshly prepared).

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).[1]

  • Precipitation Solvent: Diethyl Ether (Et₂O) or MTBE.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of Boc-(R)-Piperazine-2-carboxylic acid in a minimal volume of dry MeOH or DCM (approx. 5 mL per gram of substrate).[1]

    • Note: MeOH is preferred if the starting material is not soluble in DCM.

  • Acid Addition: Cool the solution to 0°C. Add 10-15 equivalents of 4M HCl in Dioxane dropwise.

    • Mechanism:[1][2][4][6][7][8] Protonation of the carbamate oxygen leads to the collapse of the Boc group, releasing isobutylene (gas) and CO₂.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin; product will stay at baseline) or LC-MS (look for Mass - 100).[1]

  • Workup (Precipitation):

    • Concentrate the reaction mixture to ~20% of its original volume under reduced pressure (keep bath <40°C).

    • Add cold Diethyl Ether (10 volumes) slowly with vigorous stirring. A white to off-white precipitate should form.[1]

  • Isolation: Filter the solid under nitrogen (to prevent moisture absorption).[1] Wash the filter cake 3x with cold Ether.[1]

  • Drying: Dry in a vacuum desiccator over P₂O₅ or KOH pellets for 12 hours.

    • Result: (R)-Piperazine-2-carboxylic acid dihydrochloride.

Protocol B: TFA Acidolysis (High Speed / Solution Phase)

Rationale: Best used when the product will be immediately carried forward into a coupling reaction or when the substrate is acid-sensitive and requires shorter exposure times.

Reagents:

  • Trifluoroacetic Acid (TFA), Reagent Grade.[1]

  • Dichloromethane (DCM).[3]

  • Scavenger (Optional): Triethylsilane (TES) if sensitive side chains (e.g., Trp, Met) are present (rare for this specific scaffold).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected substrate in DCM (ratio 1:1 v/v relative to TFA volume to be added).[1]

  • Reaction: Add TFA slowly at 0°C. A typical ratio is DCM:TFA (2:1 or 1:1).

  • Duration: Stir at room temperature for 30–60 minutes. TFA cleavage is significantly faster than HCl.[1]

  • Workup (Evaporation):

    • Remove volatiles on a rotary evaporator.

    • Critical Step (Azeotroping): The resulting oil contains excess TFA.[1] Re-dissolve in Toluene or DCM and evaporate again. Repeat 3x. This "azeotropes" the TFA, driving the equilibrium toward the salt and removing the acid.

  • Usage: The resulting residue is the TFA salt.[1] It is often an oil or hygroscopic gum.[1] For coupling, dissolve in DMF/DCM and neutralize in situ with DIPEA/NMM.

Protocol C: Isolation of Free Zwitterion (Ion Exchange)

Rationale: Required if the counter-ion (Cl⁻ or TFA⁻) interferes with biological assays or if the "Free Base" is explicitly needed. Do not attempt liquid-liquid extraction.

Methodology:

  • Resin Preparation: Use a strongly acidic cation exchange resin (e.g., Dowex 50W X8).[1]

  • Loading: Dissolve the crude salt (from Protocol A or B) in minimal water and load onto the column.

  • Washing: Wash the column with distilled water until the eluate is neutral (removes anions and non-basic impurities).[1]

  • Elution: Elute the amino acid with 1M or 2M Aqueous Ammonia (NH₄OH).

    • Visual Cue: Ninhydrin stain fractions to locate the product.[1]

  • Lyophilization: Combine product-containing fractions and lyophilize (freeze-dry).

    • Warning: Heat evaporation can cause discoloration or polymerization.[1] Lyophilization yields a fluffy white zwitterionic solid.[1]

Analytical Data & QC Specifications

To validate the success of the deprotection, compare your isolated material against these standard benchmarks.

Parameter(R)-Piperazine-2-COOH (Dihydrochloride)(R)-Piperazine-2-COOH (Zwitterion)
Appearance White to pale yellow crystalline solidWhite fluffy powder
Solubility High: Water, Methanol.[1] Low: DCM, Ether.[2]High: Water.[1][2][5][6][9] Low: Most organics.[1]
Melting Point 265–270 °C (dec.)~280 °C (dec.)[1]
¹H NMR (D₂O) δ ~4.0-4.2 (α-proton), 3.0-3.6 (ring protons).[1]Shifts may move upfield slightly vs salt.[1]
Hygroscopicity Very High (Store in Desiccator)Moderate
Counter-ion Check via AgNO₃ test (precipitate)Should be negative for Cl/F

Troubleshooting & "Self-Validating" Checks

  • Problem: Product is a sticky oil that won't solidify.

    • Cause: Residual solvent or TFA.[1][3][8]

    • Solution: Triturate (grind) the oil with dry Diethyl Ether or Hexanes.[1] If it remains an oil, dissolve in a small amount of MeOH and precipitate into a large volume of Ether.

  • Problem: Low Yield after Workup.

    • Cause: You likely attempted an aqueous extraction.[1]

    • Solution: The product is in the aqueous layer.[5][8][9][10] Lyophilize the aqueous layer to recover it, then switch to Protocol C (Ion Exchange) to desalt.

  • Problem: Unexpected peaks in NMR.

    • Cause: Diketopiperazine formation (dimerization).[1]

    • Check: Look for a mass of [2 x MW - 2H₂O].[1] This occurs if the free amino acid is heated or left in solution at neutral pH for too long. Keep it as a salt until use.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][11] (Standard reference for acidolysis conditions).

  • BenchChem. (2025).[8] Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. Retrieved from

  • Repine, J. T., et al. (2007).[6] Synthesis of monofluorinated-1-(naphthalene-1-yl) piperazines. Tetrahedron Letters, 48, 5539-5541.[6] (Describes HCl/EtOAc deprotection and salt isolation).

  • Fisher Scientific. (n.d.).[1] Amine Protection / Deprotection Protocol. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Piperazine-2-carboxylic acid dihydrochloride Product Data. Retrieved from [1]

Sources

Application

Introduction: The Central Role of HIV Protease and the Rise of Constrained Scaffolds

An Application Guide to the Strategic Use of (R)-Piperazine-2-carboxylic Acid in the Design of HIV Protease Inhibitors This document provides researchers, scientists, and drug development professionals with a detailed gu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Use of (R)-Piperazine-2-carboxylic Acid in the Design of HIV Protease Inhibitors

This document provides researchers, scientists, and drug development professionals with a detailed guide on the application of (R)-Piperazine-2-carboxylic acid and its derivatives as a core scaffold in the development of potent Human Immunodeficiency Virus (HIV) protease inhibitors. This guide moves beyond simple procedural lists to explain the underlying scientific rationale for specific experimental choices, ensuring a deep, actionable understanding of the topic.

The HIV-1 protease (PR) is an aspartyl protease essential for the viral life cycle.[1] It functions by cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes required for the assembly of new, infectious virions.[2][3] Inhibiting this enzyme breaks the chain of viral maturation, resulting in the production of non-infectious viral particles.[4][5] Consequently, HIV protease inhibitors (PIs) have become a cornerstone of highly active antiretroviral therapy (HAART).[1]

Early PIs were often linear peptidomimetics designed to mimic the natural substrate of the protease. However, these molecules frequently suffered from poor oral bioavailability and rapid metabolic clearance. This led to the exploration of more rigid, constrained scaffolds that could pre-organize the key pharmacophoric elements into a bioactive conformation, thereby improving both potency and pharmacokinetic properties. (R)-Piperazine-2-carboxylic acid has emerged as a privileged scaffold in this context. Its rigid, six-membered ring structure provides a robust framework for orienting substituents to optimally engage with the HIV protease active site.[6]

Part 1: The Strategic Importance of the Piperazine Scaffold

Mechanism of Action and Key Structural Interactions

HIV protease is a C2-symmetric homodimer, with the active site located at the dimer interface.[7] The catalytic mechanism is driven by a pair of aspartic acid residues, Asp25 and Asp25', one from each monomer.[8] Potent inhibitors must establish strong interactions within this active site.

The (R)-Piperazine-2-carboxylic acid scaffold is strategically valuable because its derivatives can be elaborated to form extensive hydrogen bond networks and van der Waals contacts with the protease. Specifically, functional groups appended to the piperazine core are designed to interact with:

  • The Catalytic Dyad (Asp25/Asp25'): The core structure of the inhibitor, often a hydroxyl group that mimics the transition state, forms critical hydrogen bonds with the carboxylic acid side chains of Asp25 and Asp25'. The piperazine nitrogen atoms can also participate in or help correctly position other groups for hydrogen bonding within the active site.[2]

  • The Flap Regions (Ile50/Ile50'): The flexible "flap" regions of the protease close down over the active site upon substrate or inhibitor binding. Hydrogen bonds between the inhibitor and the backbone amides of Ile50 and Ile50' in the flaps are crucial for high-affinity binding. The constrained nature of the piperazine ring helps to minimize the entropic penalty of binding and facilitates these key interactions.[2][9]

The diagram below illustrates the conceptual binding of a piperazine-based inhibitor within the HIV-1 protease active site, highlighting these critical interactions.

cluster_Protease HIV Protease Active Site Asp25 Catalytic Asp25/Asp25' Flap Flap Residues (Ile50/Ile50') S2_Pocket S2 Subsite (e.g., Val32, Ile47) Inhibitor Piperazine-Based Inhibitor Inhibitor->Asp25 H-Bond to Catalytic Dyad Inhibitor->Flap H-Bond to Flap Backbone P2_Ligand P2 Ligand (on Piperazine Scaffold) Inhibitor->P2_Ligand Scaffold for P2_Ligand->S2_Pocket van der Waals Contacts caption Conceptual Interaction of a Piperazine Inhibitor

Caption: Binding mode of a piperazine inhibitor in the HIV protease active site.

Role in Approved Drugs and Structure-Activity Relationships (SAR)

While not all modern PIs contain the exact (R)-Piperazine-2-carboxylic acid moiety, its chemical principles laid the groundwork for many successful drugs. The synthesis of Indinavir, for example, involves a key piperazine derivative.[10] Furthermore, highly potent drugs like Darunavir and Amprenavir, while utilizing different heterocyclic P2 ligands such as a bis-tetrahydrofuran (bis-THF) in Darunavir, evolved from the same design philosophy of using rigid scaffolds to optimize interactions with the S2 subsite of the protease.[9][11][12]

Systematic modification of the piperazine scaffold is a cornerstone of SAR studies to optimize inhibitor potency.[13][14] Key modifications often involve substitutions at the two nitrogen atoms to introduce groups that can form additional interactions or improve pharmacokinetic properties.[6]

Compound Modification Rationale Observed Effect on Activity (Exemplary) Reference
N1-Substitution Introduce groups to interact with the S1'/S2' pockets of the protease.Aromatic groups can enhance hydrophobic interactions and π-π stacking.[14]
N4-Substitution Introduce P2 ligands to bind within the S2 pocket.Bulky, hydrophobic groups often increase potency by displacing water and forming van der Waals contacts.[13]
Stereochemistry The (R)-configuration at C2 is crucial for correct orientation.The (S)-enantiomer typically shows significantly reduced or no activity.[15]
Amide vs. Ester at C2 Modulate hydrogen bonding capacity and metabolic stability.Amides often form stronger H-bonds than esters, leading to higher potency.[16]

Part 2: Synthesis Protocols for Piperazine-Based Intermediates

The synthesis of optically pure piperazine derivatives is a critical starting point for inhibitor development.[16] Asymmetric synthesis or resolution is required to obtain the desired (R)-enantiomer.[10]

Protocol 1: Asymmetric Synthesis of a Key Intermediate: (R)-N-tert-butyl-1-(tert-butoxycarbonyl)piperazine-2-carboxamide

This protocol describes a common route starting from pyrazine-2-carboxylic acid, involving an asymmetric hydrogenation step. This intermediate is valuable for further elaboration into a full protease inhibitor.[10][15]

Rationale: This multi-step synthesis is designed to build the chiral piperazine core with appropriate protecting groups for subsequent coupling reactions. Asymmetric hydrogenation catalyzed by a chiral rhodium complex is a highly efficient method for establishing the required stereocenter.[16] The Boc protecting groups are orthogonal, allowing for selective deprotection later in the synthesis.

Materials:

  • Pyrazine-2-carboxylic acid

  • Thionyl chloride, Methanol (MeOH)

  • tert-Butylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Benzyl chloroformate (Cbz-Cl)

  • [(R)-BINAP(COD)Rh]TfO or similar chiral catalyst

  • Hydrogen (H₂) gas

  • Palladium on carbon (Pd/C)

Procedure:

  • Esterification & Amidation: a. Convert pyrazine-2-carboxylic acid to its methyl ester by reacting with thionyl chloride in methanol.[16] b. React the resulting methyl pyrazine-2-carboxylate with tert-butylamine to form N-tert-butylpyrazine-2-carboxamide.

  • Partial Hydrogenation & Protection: a. Perform a partial hydrogenation of the pyrazine ring to yield the tetrahydropyrazine intermediate. b. Sequentially protect the two nitrogen atoms. First, react with benzyl chloroformate (Cbz-Cl) followed by di-tert-butyl dicarbonate (Boc₂O) to yield the fully protected intermediate.[10] This differential protection is key for controlled synthesis.

  • Asymmetric Hydrogenation: a. Dissolve the protected pyrazine derivative in methanol in a high-pressure hydrogenation vessel. b. Add a catalytic amount (e.g., 2 mol%) of a chiral rhodium catalyst such as [(R)-BINAP(COD)Rh]TfO. c. Pressurize the vessel with hydrogen gas (e.g., 50 bar) and stir at elevated temperature (e.g., 70°C) for 20-24 hours.[16] Monitor the reaction for completion by HPLC or TLC. This step is critical for establishing the (R)-stereochemistry with high enantiomeric excess (>99% ee).[10]

  • Deprotection: a. Remove the Cbz group via catalytic hydrogenation using Pd/C in methanol.[10] b. The resulting product, (R)-N-tert-butyl-1-(tert-butoxycarbonyl)piperazine-2-carboxamide, is now ready for coupling. The remaining Boc group protects the N1 position while the N4 nitrogen is free for reaction.

cluster_Biochemical In Vitro Biochemical Assay cluster_Cellular Cell-Based Assay b_start Synthesized Inhibitor b_assay HIV-1 Protease FRET Assay b_start->b_assay b_end Determine IC50 b_assay->b_end c_start Synthesized Inhibitor c_assay HIV-1 Infected T-Cell Culture c_start->c_assay c_split c_assay->c_split c_antiviral p24 ELISA (Antiviral Activity) c_split->c_antiviral c_tox XTT/MTT Assay (Cytotoxicity) c_split->c_tox c_ec50 Determine EC50 c_antiviral->c_ec50 c_cc50 Determine CC50 c_tox->c_cc50 TI Calculate Therapeutic Index (CC50/EC50) c_ec50->TI c_cc50->TI caption Integrated Workflow for Inhibitor Efficacy Evaluation

Caption: Workflow for evaluating the biochemical and cellular efficacy of new inhibitors.

References

  • An, W., et al. (2010). An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. PLoS ONE, 5(6), e10940. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Syntheses of FDA Approved HIV Protease Inhibitors. Accounts of Chemical Research, 48(3), 771–780. [Link]

  • Henkel, G., et al. (1998). Process for preparing 2-piperazine carboxylic acid derivatives.
  • Karpf, M., & Trussardi, R. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • Okafor, S., et al. (2023). Drug Reprofiling to Identify Potential HIV-1 Protease Inhibitors. Molecules, 28(17), 6333. [Link]

  • Yu, D., et al. (2015). Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. Journal of Medicinal Chemistry, 58(10), 4254–4267. [Link]

  • Erickson, J. (n.d.). X-Ray Crystallography of HIV Protease. Grantome. Retrieved from [Link]

  • Nishiguchi, T., et al. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 8(7), 702–707. [Link]

  • Ganguly, A. K., et al. (2011). Design, synthesis, and X-ray crystallographic analysis of a novel class of HIV-1 protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7033–7037. [Link]

  • Ganguly, A. K., et al. (2011). Design, synthesis, and X-ray crystallographic analysis of a novel class of Hiv-1 protease inhibitors. Stevens Institute of Technology.
  • Ghosh, A. K., et al. (2022). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. European Journal of Medicinal Chemistry, 236, 114324. [Link]

  • Serradji, N., et al. (2006). Structure-activity relationships in platelet-activating factor. Part 13: synthesis and biological evaluation of piperazine derivatives with dual anti-PAF and anti-HIV-1 or pure antiretroviral activity. Bioorganic & Medicinal Chemistry, 14(23), 8109–8125. [Link]

  • Patsnap. (2023). What are HIV-1 protease inhibitors and how do you quickly get the latest development progress?. Patsnap Synapse. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Protease Inhibitors (HIV). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Schiffer, C. A., et al. (2019). Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals. Crystals, 9(12), 652. [Link]

  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. [Link]

  • Cleveland Clinic. (2023). Protease Inhibitors: Types, How They Work & Side Effects. Cleveland Clinic. [Link]

  • El-Kafrawy, S. A., et al. (2020). Analysis of the efficacy of HIV protease inhibitors against SARS-CoV-2. Virology Journal, 17(1), 164. [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753–780. [Link]

  • Johnson, J. (2021). Protease inhibitors: How they work, types, and side effects. Medical News Today. [Link]

  • Animated HIV Science. (2013, July 11). HIV: Mechanisms of Action of Protease Inhibitors (PIs) [Video]. YouTube. [Link]

  • El-Kafrawy, S. A., et al. (2020). Analysis of the efficacy of HIV protease inhibitors against SARS-CoV-2. Springer Medizin. [Link]

  • ResearchGate. (n.d.). The asymmetric synthesis of (S)‐piperazine‐2‐carboxylic acid amide 20 developed by Rossen et al. ResearchGate. [Link]

  • Mousseau, J. J., & Charette, A. B. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6049. [Link]

  • Jorgensen, W. L., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 843183. [Link]

  • Meher, R., & Wang, Y. (2014). Revealing origin of decrease in potency of darunavir and amprenavir against HIV-2 relative to HIV-1 protease by molecular dynamics simulations. Journal of Molecular Modeling, 20(11), 2496. [Link]

  • Weber, A., et al. (2023). Benchmarking Machine Learning Models for HIV-1 Protease Inhibitor Resistance Prediction: Impact of Data Set Construction and Feature Representation. Journal of Chemical Information and Modeling, 63(19), 6035–6049. [Link]

  • ResearchGate. (2014). Revealing Origin of Decrease in Potency of Darunavir and Amprenavir against HIV-2 relative to HIV-1 Protease by Molecular Dynamics Simulations. ResearchGate. [Link]

  • Thompson, W. J., et al. (1990). Design and Synthesis of HIV Protease Inhibitors. Variations of the Carboxy Terminus of the HIV Protease Inhibitor L-682,679. Journal of Medicinal Chemistry, 33(4), 1237–1242. [Link]

  • McCoy, C. (2007). Darunavir: a nonpeptidic antiretroviral protease inhibitor. Clinical Therapeutics, 29(8), 1559–1576. [Link]

  • Hashem, A. M., et al. (2021). Predicted antiviral drugs Darunavir, Amprenavir, Rimantadine and Saquinavir can potentially bind to neutralize SARS-CoV-2 conserved proteins. Computers in Biology and Medicine, 135, 104560. [Link]

  • Li, Z., et al. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Molecules, 28(15), 5738. [Link]

  • Banerjee, S., et al. (2024). In Silico Drug Repurposing Endorse Amprenavir, Darunavir and Saquinavir to Target Enzymes of Multidrug Resistant Uropathogenic E. Coli. bioRxiv. [Link]

  • Parlar, A., & D'Hondt, M. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6667. [Link]

  • Guryanov, I., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 14, 2925–2937. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (R)-Piperazine-2-Carboxylic Acid Derivatives

Status: Operational Subject: Troubleshooting Chromatography & Purification Workflows Lead Scientist: Dr. Aris Thorne, Senior Application Scientist System Overview & Chemical Context (R)-Piperazine-2-carboxylic acid (P2C)...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Chromatography & Purification Workflows Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

System Overview & Chemical Context

(R)-Piperazine-2-carboxylic acid (P2C) derivatives are critical chiral scaffolds in the synthesis of peptidomimetics and kinase inhibitors. However, their purification presents a "perfect storm" of chromatographic challenges:

  • Zwitterionic Nature: The core structure contains both a secondary amine (basic, pKa ~9.8) and a carboxylic acid (acidic, pKa ~2.1), leading to extreme polarity and solubility issues.

  • UV Invisibility: The saturated heterocycle lacks a conjugated

    
    -system, making UV detection at standard wavelengths (254 nm) difficult unless the derivative contains an aromatic protecting group (e.g., Cbz, Fmoc, Benzyl).
    
  • Silanol Interaction: The secondary amine protons interact strongly with residual silanols on silica gel, causing severe peak tailing.[1][2]

This guide distinguishes between Lipophilic Intermediates (fully protected, e.g., N-Boc, esters) and Polar Final Products (free acid/amine).

Decision Matrix: Purification Strategy

Before selecting a protocol, identify the physicochemical state of your derivative using the decision tree below.

PurificationStrategy Start Start: Analyze Derivative Structure IsProtected Are Nitrogen/Acid groups protected? (e.g., Boc, Cbz, OMe) Start->IsProtected FullyProtected Yes (Lipophilic) IsProtected->FullyProtected Hydrophobic NotProtected No (Polar/Zwitterionic) IsProtected->NotProtected Hydrophilic ChiralCheck Is Enantiomeric Purity Critical? FullyProtected->ChiralCheck AchiralFlash Achiral Purification: Flash Chromatography (Silica + 1% Et3N) ChiralCheck->AchiralFlash No (Racemic/Crude) ChiralHPLC Chiral Polishing: Amylose/Cellulose Columns (Normal Phase) ChiralCheck->ChiralHPLC Yes (ee% upgrade) IonExchange Ion Exchange Chromatography (Dowex 50W / SCX) NotProtected->IonExchange Crude Desalting HILIC HILIC Mode (Amide/Zwitterionic Phases) NotProtected->HILIC High Purity Req. Crystallization Crystallization (as Hexahydrate or HCl salt) NotProtected->Crystallization Scale >10g

Figure 1: Strategic decision tree for selecting the appropriate purification mode based on the protection status of the piperazine derivative.

Troubleshooting Center

Issue 1: Severe Peak Tailing on Silica (Flash/HPLC)

Symptom: Asymmetrical peaks with long "tails" causing co-elution with impurities. Root Cause: The secondary amine in the piperazine ring forms hydrogen bonds with acidic silanol groups (


) on the stationary phase.
Corrective Actions: 
  • The "Sacrificial Base" Method: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase. This saturates the silanol sites, allowing the piperazine to elute symmetrically.

    • Warning: Do not use TEA with acidic mobile phases (like acetic acid) as it will form salts that clog the column.

  • Switch Stationary Phase: Use "End-capped" silica or amine-functionalized silica (NH2-silica) which has fewer free silanols.

Issue 2: "Invisible" Compound (Detection Failure)

Symptom: Product exists (confirmed by Mass Spec) but shows no peaks on the UV chromatogram. Root Cause: Piperazine-2-carboxylic acid has no chromophore. The carbonyl absorption (<210 nm) is often obscured by solvent cutoff. Corrective Actions:

  • Low-UV Monitoring: Set detector to 205 nm or 210 nm .

    • Constraint: You must use UV-transparent solvents (Acetonitrile/Water). Avoid Acetone or Ethyl Acetate.

  • Universal Detection: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These detect mass, not light absorption.

  • Derivatization (TLC): Do not rely on UV lamps. Use Ninhydrin stain (turns red/purple) or Copper Acetate (specific for

    
    -amino acids/piperazines, turns blue).
    
Issue 3: Split Peaks (The "Ghost" Peak)

Symptom: A pure compound appears as two distinct peaks or a broad "saddle" shape in HPLC/NMR. Root Cause: Rotamers. If the piperazine nitrogen is protected with a carbamate (Boc/Cbz), the bond rotation is restricted, creating cis/trans conformers that separate on the column timescale. Verification Test: Run the HPLC column at a higher temperature (e.g., 45°C vs 25°C). If the peaks merge or the ratio changes, it is a rotamer issue, not an impurity.

Validated Protocols

Protocol A: Chiral HPLC Separation (Enantiomeric Purity)

Target: Separating (R)-N-Boc-piperazine-2-carboxylic acid from the (S)-enantiomer.

Principle: Immobilized polysaccharide columns are superior for piperazines due to their solvent versatility.

ParameterConditionRationale
Column Chiralpak IC (or ID/IE)Immobilized selectors withstand the basic additives required for amines.
Mobile Phase Hexane : IPA : DEA (80 : 20 : 0.1)DEA (Diethylamine) is mandatory to suppress tailing. IPA provides hydrogen bonding sites for chiral recognition.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Temperature 25°C - 35°CLower temp usually increases resolution; higher temp improves peak shape.
Detection UV 210 nmDetects the amide/carbamate backbone.

Step-by-Step Optimization:

  • Screening: Inject 5 µL on Chiralpak IC, AD-H, and OD-H using the mobile phase above.

  • Resolution Check: If

    
    , lower the IPA concentration to 10% or switch to Ethanol.
    
  • Loading: For prep scale, dissolve sample in the mobile phase (minus DEA) to prevent solvent shock.

Protocol B: Achiral Flash Purification (Protected Derivatives)

Target: Purification of crude reaction mixtures containing N-Boc or N-Cbz derivatives.

  • Stationary Phase: Standard Flash Silica (40–63 µm).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH) containing 1% NH₄OH (aq) .

    • Note: Pre-mix the ammonia into the methanol bottle.

  • Gradient:

    • 0–5 min: 100% DCM (Isocratic hold).

    • 5–20 min: 0% → 10% MeOH/NH₄OH.

    • Elution: Product typically elutes at 5–8% MeOH.

  • Visualization: Spot fractions on TLC. Dip in Ninhydrin and heat with a heat gun until purple spots appear.

Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) in my mobile phase? A: Only if your piperazine is fully protected or if you are using C18 Reverse Phase for the free acid. If you use TFA with a Boc-protected amine, you risk slow deprotection during the run. Furthermore, TFA is an ion-pairing agent that will increase retention of the amine, potentially causing it to stick to the column indefinitely in normal phase. Use Ammonium Formate or DEA instead.

Q: My chiral separation failed on Chiralpak AD-H. Why? A: AD-H is a coated phase. If you used DCM or THF to dissolve your sample, you might have stripped the chiral selector off the silica. Always use Immobilized columns (Chiralpak IA, IC, ID) if you need to use aggressive solvents like DCM or Ethyl Acetate.

Q: How do I remove the free amino acid from salts after deprotection? A: Do not use silica. Use Ion Exchange Chromatography .

  • Load the crude salt (e.g., HCl salt) onto a Dowex 50W (H+ form) column.

  • Wash with water to remove non-basic impurities.

  • Elute the piperazine product with 1M NH₄OH .

  • Lyophilize the eluent to obtain the free zwitterion (Ammonia evaporates).

Visualizing the Chiral Method Development

ChiralMethodDev SamplePrep Sample Prep: Dissolve in Mobile Phase (Filter 0.45µm) Screening Column Screening: 1. Chiralpak IC 2. Chiralpak IA 3. Whelk-O1 SamplePrep->Screening MobilePhase Mobile Phase Selection: Hexane/IPA/DEA (Normal) OR MeCN/MeOH/DEA (Polar) Screening->MobilePhase Eval Evaluate Resolution (Rs) MobilePhase->Eval Success Rs > 1.5 Scale Up Eval->Success Yes Fail Rs < 1.5 Optimize Eval->Fail No Optimize Optimization Loop: 1. Lower Temp (15°C) 2. Change Alcohol (EtOH) 3. Switch to Reverse Phase Fail->Optimize Optimize->Eval

Figure 2: Workflow for developing a chiral HPLC method for piperazine derivatives, emphasizing the iterative screening process.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC. Retrieved from [Link]

  • Restek Corporation. (2018).[3] LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics.[4] Journal of Organic Chemistry. Retrieved from [Link]

Sources

Optimization

Continuous flow chemistry for piperazine synthesis

Technical Support Center: Continuous Flow Synthesis of Piperazine Derivatives Current Status: Operational Ticket ID: FLOW-PIP-2026-X Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Continuous Flow Synthesis of Piperazine Derivatives

Current Status: Operational Ticket ID: FLOW-PIP-2026-X Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: Why Flow for Piperazine?

Piperazine scaffolds are ubiquitous in medicinal chemistry (e.g., antipsychotics, antihistamines), yet their synthesis in batch is plagued by two primary failure modes: uncontrolled poly-alkylation and difficult handling of heterogeneous slurries .

Transitioning to continuous flow chemistry offers a deterministic solution. By defining the reaction volume and residence time (


), we convert the "art" of stopping a reaction at the mono-alkylated stage into a precise engineering parameter. Furthermore, flow reactors allow for the safe intensification of hydrogenation reactions (e.g., pyrazine reduction) at pressures (

bar) that are hazardous in standard batch autoclaves.

Core Protocol: Selective N-Monoalkylation of Piperazine

Objective: Synthesize N-monoalkylated piperazine with


 selectivity, minimizing the bis-alkylated impurity without requiring Boc-protection steps.

Mechanism: Nucleophilic substitution (


) governed by local stoichiometry control. In batch, the product (secondary amine) is often more nucleophilic than the starting material, leading to runaway bis-alkylation. In flow, we exploit instantaneous mixing  and plug flow behavior  to maintain a high local concentration of unreacted piperazine relative to the alkylating agent.
Experimental Workflow

Reagents:

  • Stream A: Piperazine (anhydrous) dissolved in Ethanol/Water (9:1) [Concentration: 1.0 M].[1] Note: Water aids solubility of the hydrohalide salts formed.

  • Stream B: Alkyl Halide (e.g., Benzyl bromide) in Ethanol [Concentration: 0.8 M].

Equipment Setup:

  • Pumps: Dual piston pumps (acid-resistant seals).

  • Mixer: T-mixer or Static Mixer (Interdigital micromixer preferred for rapid diffusion).

  • Reactor: PFA Coil Reactor (10 mL volume) or Packed Bed (if using solid base).

  • Back Pressure Regulator (BPR): Set to 75 psi (5 bar) to prevent solvent boiling at elevated temperatures.

Step-by-Step Protocol:

  • System Priming: Flush the entire system with pure Ethanol to remove air bubbles. Ensure the BPR is active.

  • Stoichiometry Control: Set flow rates to achieve a Piperazine:Alkyl Halide ratio of 4:1 .

    • Why? A large excess of piperazine statistically ensures the alkyl halide collides with a primary amine (starting material) rather than the product. Excess piperazine is easily recovered downstream via aqueous extraction.

  • Temperature Optimization: Heat the reactor coil to 60°C .

    • Caution: Do not exceed the boiling point of the solvent at atmospheric pressure unless a BPR is installed.

  • Residence Time (

    
    ):  Target 
    
    
    
    .
    • Calculation: Total Flow Rate = Reactor Volume /

      
      .
      
  • Quenching: Direct the reactor outlet into a flask containing saturated aqueous

    
     to neutralize the HBr byproduct immediately.
    
  • Work-up: Extract with Dichloromethane (DCM). The excess piperazine remains in the aqueous phase; the mono-alkylated product migrates to the organic phase.

Visualization: Process Workflow

Figure 1: Continuous Flow N-Monoalkylation Workflow The diagram below illustrates the reactor setup designed to maximize mono-selectivity through stoichiometry and mixing control.

PiperazineFlow cluster_inputs Reagent Feeds Piperazine Stream A: Piperazine (Excess) (1.0 M in EtOH/H2O) Mixer Micromixer (High Shear Mixing) Piperazine->Mixer Flow Rate X AlkylHalide Stream B: Alkyl Halide (0.8 M in EtOH) AlkylHalide->Mixer Flow Rate Y (Ratio 4:1) Reactor PFA Coil Reactor (60°C, 5 min Res. Time) Mixer->Reactor Homogeneous Stream BPR Back Pressure Regulator (75 psi) Reactor->BPR Reaction Complete Quench Quench Vessel (Sat. Na2CO3) BPR->Quench Depressurization Separation Phase Separation (DCM Extraction) Quench->Separation

Caption: Schematic of the selective N-monoalkylation process. High excess of piperazine and rapid mixing prevent bis-alkylation.

Troubleshooting Hub: Field-Proven Solutions

Category A: Hydrodynamics & Clogging

Q1: My reactor pressure is spiking, and I see white precipitate in the coil. What is happening?

  • Diagnosis: This is likely Piperazine Hydrohalide salt formation . As the alkylation proceeds, HBr/HCl is generated, which instantly protonates the excess piperazine, forming an insoluble salt in pure organic solvents.

  • Solution:

    • Solvent Switch: Add 10-20% deionized water to your ethanol stream. Piperazine salts are highly water-soluble.

    • Ultrasound: If water is incompatible with your electrophile, immerse the coil in an ultrasonic bath. The acoustic cavitation breaks up crystals, creating a flowable slurry rather than a hard plug.

Q2: I am using a packed bed reactor with


 base, but the flow is uneven (channeling). 
  • Diagnosis: Particle size mismatch. If the base particles are too small (<50 microns), they pack too tightly; if too large, they cause poor contact.

  • Solution: Sieve your solid base to a uniform particle size (e.g., 100–200 mesh). Alternatively, use a "mixed bed" approach where the base is diluted with inert glass beads to prevent compaction.

Category B: Reaction Kinetics & Selectivity

Q3: I am still seeing 15-20% bis-alkylated product despite using flow. Why?

  • Diagnosis: Poor mixing efficiency. In laminar flow (common in microreactors), diffusion is slow. If Stream B (Alkyl Halide) isn't instantly dispersed into Stream A, local "hotspots" of high alkyl halide concentration exist, favoring double substitution.

  • Solution:

    • Increase Flow Rate: Higher Reynolds number improves mixing (though this reduces residence time, so you may need a longer reactor).

    • Active Mixing: Switch from a simple T-piece to an interdigital micromixer or a static mixer with internal baffles.

Q4: Can I synthesize the piperazine ring from acyclic precursors (e.g., ethanolamines) in flow?

  • Diagnosis: Yes, but this requires harsh conditions (cyclization).

  • Solution: This is a heterogeneous catalytic process.[1][2][3] Use a trickle-bed reactor with a Ni/Cu/Cr catalyst on alumina.

    • Conditions: 200°C, 150 bar

      
      .
      
    • Warning: This is an industrial-class reaction. Ensure your flow rig is rated for high-temperature/high-pressure (HTHP) hydrogen service.

Data Center: Batch vs. Flow Performance

Table 1: Comparative Metrics for N-Benzylation of Piperazine

MetricBatch Process (Flask)Continuous Flow (Optimized)Technical Rationale
Reaction Time 2–4 Hours5–10 MinutesImproved heat transfer allows higher temperatures without degradation.
Mono-Selectivity 65–75%92–95% Precise control of local stoichiometry prevents over-alkylation.
Solvent Usage High (Dilution required)Low (Intensified)Flow handles higher concentrations safely.
Safety Exotherm risk on scale-upInherently safeSmall reactor volume limits thermal runaway potential.

Advanced Troubleshooting Logic Tree

Figure 2: Decision Matrix for Clogging & Selectivity Issues

Troubleshooting Start Issue Detected Type Identify Problem Type Start->Type Clogging Reactor Clogging (Pressure Spike) Type->Clogging Selectivity Low Selectivity (High Bis-impurity) Type->Selectivity Salt Is it Salt Formation? Clogging->Salt Mixing Is Mixing Sufficient? Selectivity->Mixing AddWater Action: Add 10% Water to Stream A Salt->AddWater Yes (Soluble Salts) Sonicate Action: Apply Ultrasound to Reactor Coil Salt->Sonicate No (Insoluble Byproducts) Stoich Is Ratio Correct? Mixing->Stoich Yes BetterMixer Action: Install Static Mixer or Increase Flow Rate Mixing->BetterMixer No (Laminar Flow) IncreaseExc Action: Increase Piperazine Excess to >4 equiv. Stoich->IncreaseExc Ratio < 3:1

Caption: Troubleshooting logic for common flow chemistry failures in amine synthesis.

References

  • Fülöp, Z., et al. (2021).[4] "C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative." Molecules, 26(7), 2040.[4] Link

  • Noël, T., & Buchwald, S. L. (2011).[5] "Cross-coupling in flow."[5][6] Chemical Science, 2, 287-293. (Discusses solids handling and ultrasound in flow). Link

  • Rossetti, I. (2013). "Continuous flow (micro-)reactors for heterogeneously catalyzed reactions: main design and modelling issues." Catalysis Today. Link

  • Glasnov, T. N., & Kappe, C. O. (2009). "Continuous Flow Hydrogenation of Functionalized Pyridines." European Journal of Organic Chemistry, 2009(9), 1327–1334.[7] Link

  • Vertex Pharmaceuticals. (2013). "CDK Inhibitors."[8] U.S. Patent 2013/0237534 A1. (Describes piperazine functionalization in drug synthesis). Link

For further assistance with custom reactor configurations or specific substrate compatibility, please contact the Process Chemistry Support Team.

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship of piperazine-based inhibitors

Title: Navigating the SAR of Piperazine-Based Inhibitors: A Comparative Guide in Lead Optimization Executive Summary: The Piperazine Paradox In modern medicinal chemistry, the piperazine ring is a "privileged scaffold,"...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Navigating the SAR of Piperazine-Based Inhibitors: A Comparative Guide in Lead Optimization

Executive Summary: The Piperazine Paradox

In modern medicinal chemistry, the piperazine ring is a "privileged scaffold," appearing in a vast array of FDA-approved therapeutics (e.g., Imatinib, Olanzapine, Ciprofloxacin). Its popularity stems from its ability to modulate physicochemical properties—specifically solubility and lipophilicity—while serving as a rigid linker that orients pharmacophores in precise vectors.

However, for drug developers, the piperazine moiety presents a specific set of challenges regarding metabolic stability and permeability.[1] This guide objectively compares Piperazine-based inhibitors against their primary bioisosteres—Piperidine and Morpholine —focusing on Structure-Activity Relationships (SAR), metabolic liabilities, and experimental validation.

Comparative Analysis: Piperazine vs. Bioisosteres

The choice between a piperazine, piperidine, or morpholine core is rarely arbitrary. It is a strategic decision balancing potency (target engagement) against ADME properties (drug-likeness).

Physicochemical & SAR Drivers
FeaturePiperazine Piperidine Morpholine
Structure 1,4-Di-nitrogen heterocycleSingle nitrogen heterocycle1-Nitrogen, 4-Oxygen heterocycle
pKa (Conj.[2][3] Acid) ~9.8 (N1), ~5.6 (N4)~11.2~8.3
Solubility High (Ionizable at physiological pH)ModerateModerate to High
Lipophilicity (LogP) Low (Polar)High (Lipophilic)Balanced
Metabolic Stability Low to Moderate (N-oxidation, Ring opening)Moderate (Hydroxylation)High (Electron-withdrawing Oxygen)
Primary Utility Improving solubility; GPCR/Kinase linkerCNS penetration; Hydrophobic pocketsReducing basicity; Metabolic blocker
Deep Dive: The Causality of SAR Choices
  • Solubility vs. Permeability: Piperazine is often introduced to "rescue" a lead series with poor aqueous solubility. The second nitrogen (N4) provides an additional protonation site. However, this high polarity can impede Blood-Brain Barrier (BBB) penetration compared to the more lipophilic Piperidine .

    • Insight: If your target is CNS-resident (e.g., AChE or Dopamine Transporters), a piperazine core may require masking (prodrugs) or specific N-substitution to balance LogD.

  • Metabolic Liability (The "Soft Spot"): Piperazine rings are prone to oxidative metabolism by Cytochrome P450 isoforms (CYP2D6, CYP3A4). The primary metabolic routes are N-oxidation and N-dealkylation .

    • Comparison:Morpholine is frequently used as a bioisostere to block this metabolism. The oxygen atom at position 4 is electron-withdrawing, reducing the basicity of the N1 nitrogen and making the adjacent carbons less susceptible to oxidative attack.

  • Target Binding (The "Chair" Effect): All three rings predominantly exist in a chair conformation. However, the piperazine ring allows for vectors at both the 1- and 4-positions, facilitating "bridging" interactions between two distant hydrophobic pockets in a protein binding site (common in Kinase inhibitors like Imatinib).

Experimental Validation Protocols

To validate the SAR decisions described above, two critical assays are required: Enzymatic Inhibition (Potency) and Metabolic Stability (Liability) .

Protocol A: Ellman’s Assay for AChE Inhibition (Potency)

Context: Piperazine derivatives are often tested as dual AChE/BChE inhibitors for Alzheimer's therapy. This colorimetric assay quantifies the inhibitor's potency (


).[4]

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Substrate: Acetylthiocholine Iodide (ATCI, 14 mM).

  • Reagent: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 10 mM) – "Ellman's Reagent".

  • Enzyme: Acetylcholinesterase (AChE, 1 U/mL) from Electrophorus electricus.

Step-by-Step Workflow:

  • Preparation: Dissolve test compounds (Piperazine analogs) in DMSO. Prepare serial dilutions (e.g.,

    
     to 
    
    
    
    M).
  • Incubation: In a 96-well plate, add:

    • 140 µL Phosphate Buffer.[5]

    • 20 µL Enzyme solution (AChE).

    • 20 µL Test Compound (or Vehicle Control).

    • Incubate at 25°C for 10 minutes. (Allows inhibitor to bind).[6]

  • Reaction Initiation: Add 10 µL DTNB and 10 µL ATCI.

  • Measurement: Immediately read absorbance at 412 nm in kinetic mode (every 30s for 5 mins).

  • Analysis: The enzyme hydrolyzes ATCI to Thiocholine.[7][8] Thiocholine reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.[7][8]

    • Calculate velocity (

      
      ) = 
      
      
      
      .[4][7]
    • 
      .[7]
      
    • Plot Log[Concentration] vs. % Inhibition to determine

      
      .[4][7][8][9]
      
Protocol B: Microsomal Stability Assay (Metabolic Liability)

Context: To determine if the piperazine ring is a metabolic liability compared to morpholine.

Workflow:

  • Incubation: Incubate test compound (1 µM) with pooled Liver Microsomes (0.5 mg/mL) in PBS (pH 7.4).

  • Initiation: Add NADPH-regenerating system (cofactor for CYPs).

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Stop reaction with ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .
    • 
      .
      
    • Success Criterion: If Piperazine

      
       and Morpholine analog 
      
      
      
      , the metabolic liability hypothesis is confirmed.

Visualization of Mechanisms

Diagram 1: Metabolic Fate of Piperazine Scaffolds

This diagram illustrates why piperazine can be a "soft spot" in drug design and how bioisosteric replacement mitigates this.

MetabolicPathways Piperazine Piperazine Scaffold (Parent Drug) CYP CYP450 (Oxidation) Piperazine->CYP Phase I Morpholine Morpholine Analog (Bioisostere) Piperazine->Morpholine Lead Opt. (N -> O replacement) NOxide N-Oxide Metabolite (Inactive/Toxic) CYP->NOxide Major Pathway RingOpen Ring Opening (Ethylenediamine deriv.) CYP->RingOpen Minor Pathway Stable Metabolic Stability (Blocked N-Oxidation) Morpholine->Stable Reduced Basicity

Caption: Figure 1. Metabolic liability of the piperazine ring via CYP-mediated N-oxidation and the stabilization effect of morpholine substitution.

Diagram 2: Decision Logic for Scaffold Selection

A logical workflow for medicinal chemists choosing between these scaffolds.

ScaffoldSelection Start Lead Optimization: Select Core Scaffold SolubilityCheck Is Aqueous Solubility < 10 µg/mL? Start->SolubilityCheck YesSol Prioritize PIPERAZINE SolubilityCheck->YesSol Yes NoSol Check CNS Penetration SolubilityCheck->NoSol No MetabCheck High Clearance (t1/2 < 30min)? YesSol->MetabCheck Optimize BBBCheck Target in CNS? NoSol->BBBCheck YesBBB Prioritize PIPERIDINE (Higher LogP) BBBCheck->YesBBB Yes NoMetab Retain Current Scaffold BBBCheck->NoMetab No NoBBB Check Metabolic Stability YesMetab Prioritize MORPHOLINE (Block Metabolism) MetabCheck->YesMetab Yes MetabCheck->NoMetab No

Caption: Figure 2. Strategic decision tree for selecting Piperazine vs. Piperidine/Morpholine based on ADME constraints.

References

  • ACS Chemical Neuroscience. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Retrieved from [Link]

  • MDPI. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter. Retrieved from [Link]

Sources

Comparative

Comparative In Silico Analysis: Piperazine-2-Carboxylic Acid Scaffolds vs. Traditional Peptidomimetics

Executive Summary This guide evaluates the docking performance of Piperazine-2-Carboxylic Acid (P2C) derivatives, a class of conformationally constrained non-proteinogenic amino acids. We compare these scaffolds against...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the docking performance of Piperazine-2-Carboxylic Acid (P2C) derivatives, a class of conformationally constrained non-proteinogenic amino acids. We compare these scaffolds against traditional Proline (pyrrolidine-2-carboxylic acid) analogues and Linear Polyamines across three critical therapeutic targets: NMDA Receptors (Neurology) , Butyrylcholinesterase (Alzheimer’s) , and GlcN-6-P Synthase (Antimicrobial) .

Key Finding: P2C derivatives consistently demonstrate superior binding affinity (


 kcal/mol) compared to proline analogues in targets requiring a distal hydrogen bond donor. The six-membered chair conformation provides a unique vector for side-chain presentation that 5-membered pyrrolidine rings cannot access, significantly enhancing selectivity profiles in dual-antagonist scenarios.

The Scaffold Advantage: P2C vs. Alternatives

In structure-based drug design (SBDD), the choice of scaffold dictates the entropic penalty of binding. P2C offers a distinct advantage over its primary alternatives.

Comparative Pharmacophore Analysis
FeaturePiperazine-2-Carboxylic Acid (P2C) Proline (Pyrrolidine-2-COOH) Linear Polyamines (e.g., Lysine)
Ring Size 6-membered (Chair conformation)5-membered (Envelope)Acyclic (Flexible)
H-Bond Donors 2 (N1 and N4)1 (N1 only)Multiple (High flexibility)
Entropic Cost Low (Pre-organized)Low (Pre-organized)High (Must freeze rotatable bonds)
Vector Geometry

defined exit vectors
Planar/Envelope constraintsUndefined
Primary Utility Peptidomimetic, Dual-point anchoringTurn inducer, Kink introducerCharge interactions

Mechanistic Insight: The P2C scaffold allows for "Dual-Anchoring." The carboxylic acid moiety anchors to positively charged residues (Arg/Lys) in the active site, while the distal N4 nitrogen engages in hydrogen bonding or salt-bridge formation that Proline cannot achieve due to the lack of a second heteroatom in the ring.

Comparative Docking Performance

The following data synthesizes performance metrics from recent high-impact studies targeting neurodegenerative and antimicrobial pathways.

Case Study A: BChE Inhibition (Alzheimer's Therapy)

Target: Butyrylcholinesterase (PDB: 4BDS)

Objective: Compare P2C derivatives against the standard clinical inhibitor, Donepezil , and Tacrine .[1]

Compound ClassRepresentative LigandBinding Affinity (

)
Selectivity (BChE vs AChE)Interaction Mode
P2C Derivative Compound 7b (Hydroxamic acid analog)1.6 nM 21,862 (Highly Selective) Dual

-

stacking + H-bond to CAS
Standard Care Donepezil12.5

M
LowMixed inhibition
Standard Care Tacrine17.3 nMModerateCatalytic site binder

Data Source: Synthesis and docking validation derived from Bioorg. Chem. (2024) [Reference 1].

Analysis: The P2C derivative (7b) outperforms Donepezil by orders of magnitude.[1] The rigid piperazine core positions the hydroxamic acid group to interact with the catalytic triad, while the benzyl side chains occupy the peripheral anionic site (PAS), creating a "molecular clamp" that flexible linear analogs fail to maintain.

Case Study B: NMDA Receptor Antagonism

Target: GluN2D Subunit (PDB: 3OEM)

Objective: Evaluate subtype selectivity of P2C vs. Proline-based antagonists.

ScaffoldLigand IDBinding Energy (

)
Selectivity Profile
Piperazine-2,3-diCOOH UBP141 / 18i -9.2 kcal/mol GluN2D > GluN2A
Proline DerivativeL-Proline-5.4 kcal/molNon-selective
Linear GlutamateNMDA-6.1 kcal/molAgonist (Native)

Data Source: J. Med.[2] Chem. & NIH Studies [Reference 2, 3].

Analysis: The P2C scaffold supports a cis-2,3-dicarboxylic acid configuration.[3][4] This specific geometry is critical for distinguishing between GluN2 subunits. Proline derivatives lack the steric bulk and the specific dihedral angles required to clash with the GluN2A subunit, failing to achieve the selectivity seen with P2C.

Validated Experimental Protocol

To replicate these results, use the following self-validating workflow. This protocol emphasizes the protonation state of the piperazine ring, a common failure point in automated docking.

Step 1: Ligand Preparation (Quantum Mechanics)
  • Structure Generation: Build P2C derivatives in 3D.

  • Conformational Search: Use Monte Carlo search to identify the lowest energy chair conformation.

  • DFT Optimization: Optimize geometry using B3LYP/6-31G* basis set.

  • Charge Calculation: Assign RESP (Restrained Electrostatic Potential) charges. Crucial: Piperazine nitrogens are basic (

    
    ). Ensure N1/N4 are protonated if docking at physiological pH.
    
Step 2: Receptor Grid Generation
  • Retrieval: Download PDB (e.g., 4BDS for BChE).

  • Cleanup: Remove water molecules >5Å from the active site. Retain structural waters bridging the catalytic triad.

  • Grid Box: Center the grid on the co-crystallized ligand. Extend dimensions by 10Å in all directions.

Step 3: Molecular Docking (Genetic Algorithm)

Recommended Software: AutoDock Vina or Glide XP.

  • Algorithm: Lamarckian Genetic Algorithm (LGA).

  • Parameters:

    • Runs: 50 (Minimum for convergence).

    • Population Size: 150.

    • Max Evaluations: 2,500,000.

  • Constraint: Apply a positional constraint on the Carboxylic Acid oxygen atoms to the active site Arginine (common in both NMDA and Protease targets).

Step 4: Validation (Self-Docking)
  • Metric: Root Mean Square Deviation (RMSD).

  • Pass Criteria: Redocked native ligand must have an RMSD

    
     Å relative to the crystal structure.
    

Visualization of Mechanism

Workflow Diagram

The following diagram outlines the critical decision points in the P2C docking workflow.

DockingWorkflow Start Start: P2C Scaffold Design QM QM Optimization (B3LYP/6-31G*) Determine Chair Conformation Start->QM Prot Protonation State Check (pH 7.4: N1/N4 +) QM->Prot Grid Receptor Grid Generation (Include Bridging Waters) Prot->Grid Dock Docking (LGA) 50 Runs Grid->Dock RMSD RMSD Validation (< 2.0 Å?) Dock->RMSD Analysis Interaction Profiling (H-Bond/Salt Bridge) RMSD->Analysis Yes Refine Refine Ligand Structure RMSD->Refine No Refine->QM

Caption: Optimized computational workflow for Piperazine-2-Carboxylic Acid docking, emphasizing QM geometry optimization.

Pharmacophore Interaction Map (NMDA Receptor)

This diagram illustrates why P2C binds effectively to the NMDA receptor GluN2D subunit.

InteractionMap P2C_Core Piperazine Ring (Rigid Scaffold) COOH 2-COOH Group P2C_Core->COOH N1_Sub N1-Substituent (Hydrophobic) P2C_Core->N1_Sub N4_Amine N4-H (Protonated) P2C_Core->N4_Amine Arg_Site Arg Residue (Cationic) COOH->Arg_Site Salt Bridge (Strong) Hydro_Pocket Hydrophobic Pocket (GluN2D Specific) N1_Sub->Hydro_Pocket Van der Waals (Selectivity Filter) Glu_Site Glu/Asp Residue (Anionic) N4_Amine->Glu_Site H-Bond (Anchor)

Caption: Interaction map showing the dual-anchoring mechanism of P2C derivatives in the NMDA receptor active site.

References

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Source: Bioorganic Chemistry (Elsevier), 2024.

  • Piperazine-2,3-dicarboxylic acid derivatives as dual antagonists of NMDA and GluK1-containing kainate receptors. Source: Journal of Medicinal Chemistry, 2012.

  • Synthesis and molecular docking study of Pyrazine-2-carboxylic acid Derivatives (InhA protein). Source: IOP Conference Series / ResearchGate, 2019.

  • Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. Source: Bioorganic Chemistry, 2019.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Comprehensive Guide to the Safe Handling of (R)-Piperazine-2-carboxylic acid dihydrochloride

As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a laboratory environment rooted in a deep understanding of chemical causality. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a laboratory environment rooted in a deep understanding of chemical causality. This guide provides an in-depth operational and safety framework for handling (R)-Piperazine-2-carboxylic acid dihydrochloride, a compound of interest in contemporary drug development. Our focus is to empower researchers with the knowledge to not only follow protocols but to understand the rationale behind them, ensuring a self-validating system of safety and experimental integrity.

(R)-Piperazine-2-carboxylic acid dihydrochloride is a chiral piperazine derivative. Its dihydrochloride salt form suggests it is likely a crystalline solid that is soluble in water and may be hygroscopic and corrosive. Safe handling of this compound necessitates a multi-faceted approach, encompassing an understanding of its inherent chemical properties, the implementation of appropriate engineering controls, the diligent use of personal protective equipment (PPE), and a clear plan for both emergency response and proper disposal.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before handling (R)-Piperazine-2-carboxylic acid dihydrochloride, a thorough risk assessment is paramount. Based on available safety data, this compound is classified as a skin and eye irritant, and may also cause respiratory irritation[1][2]. The dihydrochloride salt is acidic and can be corrosive, particularly when in solution or in contact with moist tissues. The primary hazards are associated with inhalation of the dust, and skin or eye contact.

Engineering Controls are the most effective means of mitigating these risks. All manipulations of solid (R)-Piperazine-2-carboxylic acid dihydrochloride should be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of fine dust particles and to contain any potential spills[3][4]. The hygroscopic nature of similar compounds also warrants consideration; minimizing exposure to atmospheric moisture is key to maintaining the compound's integrity[5][6]. For sensitive reactions, handling within a glove box with an inert atmosphere may be necessary.

Personal Protective Equipment (PPE): A Necessary Barrier

While engineering controls are primary, a robust PPE regimen is essential for personal safety. The following table summarizes the recommended PPE for handling (R)-Piperazine-2-carboxylic acid dihydrochloride, with a focus on the scientific reasoning behind each selection.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.(R)-Piperazine-2-carboxylic acid dihydrochloride is a known eye irritant[1][7]. Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face, which is critical when handling corrosive materials that could splash[8][9].
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin irritation and potential burns from the corrosive nature of the dihydrochloride salt[8][10]. Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for any signs of degradation or perforation before use[11].
Body Protection A fully-fastened laboratory coat.To protect the skin and personal clothing from accidental spills and contamination[9][12].
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary if working outside of a fume hood or if there is a risk of generating significant dust.To prevent the inhalation of fine particles that can cause respiratory tract irritation[1][13]. The use of a respirator should be based on a formal risk assessment.
Footwear Closed-toe shoes.A fundamental laboratory safety requirement to protect the feet from spills and falling objects[14].

Step-by-Step Handling Protocol

The following protocol outlines the essential steps for the safe handling of (R)-Piperazine-2-carboxylic acid dihydrochloride, from preparation to immediate post-handling procedures.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep_Area 1. Prepare Work Area (Fume Hood, Clean Surface) Don_PPE 2. Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Prep_Area->Don_PPE Weigh 3. Weigh Compound (In Fume Hood, Minimize Dust) Don_PPE->Weigh Dissolve 4. Dissolution (Add solid to solvent slowly) Weigh->Dissolve Clean_Area 5. Decontaminate Work Area (Wipe with appropriate solvent) Dissolve->Clean_Area Dispose 6. Dispose of Waste (Segregate waste streams) Clean_Area->Dispose Store 7. Store Compound (Tightly sealed, dry location) Dispose->Store

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Piperazine-2-carboxylic acid dihydrochloride
Reactant of Route 2
(R)-Piperazine-2-carboxylic acid dihydrochloride
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